SNT-207707
Description
Properties
IUPAC Name |
2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O.ClH/c1-24(2)15-20-36(21-16-25(3)4)32(38)28-13-14-30-34-31(27-11-9-26(22-33)10-12-27)29(37(30)23-28)8-7-19-35-17-5-6-18-35;/h9-14,23-25H,5-8,15-21H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJDWPWZNPVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C1=CN2C(=NC(=C2CCCN3CCCC3)C4=CC=C(C=C4)C#N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SNT-207707
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNT-207707 is a potent, selective, and orally active antagonist of the melanocortin-4 receptor (MC4R). Its mechanism of action centers on the competitive inhibition of MC4R signaling, a key pathway in the central nervous system for regulating energy homeostasis and appetite. By blocking the anorexigenic signals mediated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), this compound effectively stimulates food intake and mitigates weight loss associated with conditions such as cachexia. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Antagonism of the Melanocortin-4 Receptor
This compound functions as a competitive antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus. The primary mechanism involves the blockade of the canonical Gαs-adenylyl cyclase-cAMP pathway, which is the principal signaling cascade activated by endogenous MC4R agonists.
Molecular Interaction and Binding Affinity
This compound exhibits high affinity and selectivity for the human MC4R.[1][2][3][4] It effectively displaces the endogenous agonist α-MSH, thereby preventing the conformational changes in the receptor required for G-protein coupling and subsequent downstream signaling.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor | Species |
| Binding Affinity (IC50) | 8 nM | MC4R | Human |
| Functional Activity (IC50) | 5 nM | MC4R | Human |
| Selectivity vs. MC3R | >200-fold | MC3R | Human |
| Selectivity vs. MC5R | >200-fold | MC5R | Human |
Data compiled from multiple sources.[1][2][5]
Signaling Pathway Modulation
The MC4R is primarily coupled to the Gαs subunit of heterotrimeric G-proteins. Agonist binding to MC4R triggers the dissociation of Gαs from the Gβγ dimer, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. This compound, by blocking agonist binding, prevents this entire cascade. While the Gαs pathway is dominant, MC4R can also signal through other pathways, including Gαq and β-arrestin recruitment, although the impact of this compound on these alternative pathways is less characterized.
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity (IC50) of this compound for the human MC4R.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells transiently or stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: Binding buffer typically consists of DMEM supplemented with 25 mM HEPES and 0.1% BSA.
-
Competition Binding: A constant concentration of a radiolabeled MC4R ligand (e.g., ¹²⁵I-NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation and Separation: The reaction is incubated to allow for binding equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Objective: To determine the functional antagonist activity (IC50) of this compound at the human MC4R.
Methodology:
-
Cell Culture: HEK293 cells expressing the human MC4R are seeded in 96-well plates.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of an MC4R agonist (e.g., α-MSH, typically at its EC80 concentration) is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor-based assay.[6][7]
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated.
In Vivo Models
Objective: To evaluate the efficacy of this compound in mitigating weight loss in a murine model of cancer cachexia.[8]
Methodology:
-
Animal Model: Male CD-1 mice are used.
-
Tumor Implantation: C26 murine colon adenocarcinoma cells are implanted subcutaneously into the flank of the mice.
-
Treatment: Daily oral administration of this compound (e.g., 30 mg/kg) or vehicle control is initiated the day after tumor implantation.[8]
-
Monitoring: Body weight, food intake, and tumor size are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (e.g., tumors, muscles, fat pads) are collected for further analysis.
-
Data Analysis: Changes in body weight (excluding tumor weight), food intake, and body composition are compared between the this compound-treated and vehicle-treated groups.
Pharmacokinetic and In Vivo Efficacy Data
This compound is orally bioavailable and crosses the blood-brain barrier. In vivo studies have demonstrated its ability to stimulate food intake in healthy mice and to significantly reduce tumor-induced weight loss in a cancer cachexia model.[1][8][9]
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Model | Dose | Route | Effect |
| Food Intake | Healthy Mice | 20 mg/kg | Subcutaneous | Distinct increase in food intake.[1][5][9] |
| Body Weight | C26 Cachexia Model | 30 mg/kg/day | Oral | Significantly reduced tumor-induced weight loss.[8] |
Conclusion
This compound is a well-characterized, potent, and selective MC4R antagonist. Its mechanism of action, centered on the blockade of the MC4R-cAMP signaling pathway in the hypothalamus, translates to a robust stimulation of appetite and an attenuation of pathological weight loss in preclinical models. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of conditions characterized by anorexia and cachexia. Further research and clinical development will be crucial to fully elucidate its clinical utility and safety profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 3. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. innoprot.com [innoprot.com]
- 7. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SNT-207707: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the blood-brain barrier (BBB) permeability of SNT-207707, a selective and orally active antagonist of the melanocortin-4 receptor (MC4R). While preclinical studies have established that this compound penetrates the BBB to exert its effects on the central nervous system, specific quantitative data on the extent of this permeability are not publicly available. This guide summarizes the existing qualitative evidence, outlines a putative experimental protocol for assessing BBB permeability based on standard preclinical methodologies, and illustrates the key concepts through diagrams.
Evidence of Blood-Brain Barrier Permeability
This compound has been consistently described in scientific literature and by chemical suppliers as a BBB-penetrating agent.[1][2] The primary evidence stems from a key preclinical study by Weyermann et al. (2009) in which the orally administered compound was shown to elicit central pharmacological effects in mice, namely an increase in food intake.[2] This central activity strongly implies that this compound can cross the BBB to reach its target, the MC4R, which is predominantly expressed in the brain.
Despite this qualitative evidence, to date, no published studies have provided specific quantitative metrics of this compound's BBB permeability, such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma concentration ratios (Kp,uu), or in vitro permeability coefficients.
Quantitative Data on Blood-Brain Barrier Permeability
As of November 2025, there is no publicly available quantitative data for the blood-brain barrier permeability of this compound. The following table is provided as a template for the type of data that would be generated in preclinical studies to characterize the BBB penetration of a compound.
| Parameter | Value | Species | Method | Reference |
| Brain-to-Plasma Ratio (Kp) | Data not available | |||
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | |||
| In vitro Apparent Permeability (Papp) | Data not available | |||
| Efflux Ratio | Data not available |
Putative Experimental Protocol for In Vivo BBB Permeability Assessment
The following outlines a standard experimental protocol for determining the brain and plasma concentrations of a test compound in a rodent model, which would be used to calculate the brain-to-plasma ratio (Kp). This protocol is based on common practices in preclinical drug development and is a likely representation of the methodology that would have been used to assess the BBB penetration of this compound.
Objective: To determine the concentration of this compound in the brain and plasma of mice at various time points following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Fast mice overnight with free access to water.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage. A vehicle control group should also be included.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), anesthetize a cohort of mice (n=3-4 per time point).
-
Collect blood via cardiac puncture into heparinized tubes.
-
Immediately perfuse the mice transcardially with ice-cold saline to remove blood from the brain tissue.
-
Carefully dissect and collect the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Process both plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction) to extract this compound.
-
-
Quantification:
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound in both plasma (ng/mL) and brain tissue (ng/g).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point using the following formula:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration of this compound in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).
-
-
Visualizations
This compound Signaling Pathway at the Blood-Brain Barrier
While the specific transporters for this compound across the BBB are unknown, its interaction with the MC4R in the central nervous system is its primary mechanism of action. The following diagram illustrates the general concept of a small molecule crossing the BBB to engage its central target.
Caption: Conceptual diagram of this compound crossing the BBB.
Experimental Workflow for In Vivo BBB Permeability Assessment
The following diagram outlines the key steps in the experimental workflow for determining the brain-to-plasma ratio of this compound.
Caption: Workflow for in vivo assessment of BBB permeability.
Conclusion
This compound is recognized as a blood-brain barrier-penetrating molecule, a critical characteristic for its function as a centrally acting MC4R antagonist. While direct quantitative data on its permeability are not available in the public domain, the established central effects in preclinical models provide strong indirect evidence of its ability to cross the BBB. The experimental protocol detailed in this guide represents a standard methodology for obtaining the quantitative data necessary for a full characterization of its CNS distribution. Further research and publication of these specific pharmacokinetic parameters would be of significant value to the scientific community.
References
SNT-207707: A Technical Guide for Studying Melanocortin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SNT-207707, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). This document details its mechanism of action, key quantitative data, experimental protocols, and its role in the exploration of melanocortin signaling pathways.
Introduction to this compound
This compound is a selective, potent, and orally active small molecule antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis, including appetite and metabolic rate. Due to its ability to penetrate the blood-brain barrier and target hypothalamic MC4R, this compound serves as a valuable tool for investigating the physiological and pathological roles of the melanocortin signaling pathway. Its primary action of blocking MC4R can lead to an increase in food intake, making it a compound of interest for conditions such as cachexia.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and a related compound, SNT207858.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target Receptor | Notes |
| IC50 (Binding) | 8 nM | MC4R | |
| IC50 (Function) | 5 nM | MC4R | |
| Selectivity | >200-fold | MC4R vs. MC3R & MC5R |
Table 2: Comparative Potency of MC4R Antagonists
| Compound | IC50 (Binding) | IC50 (Function) |
| This compound | 8 nM | 5 nM |
| SNT207858 | 22 nM | 11 nM |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an antagonist at the MC4R. The melanocortin system in the hypothalamus is a key regulator of energy balance. The endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), binds to MC4R to promote satiety and increase energy expenditure. Conversely, the endogenous inverse agonist, agouti-related protein (AgRP), blocks MC4R signaling to stimulate food intake.
By competitively binding to and blocking the MC4R, this compound inhibits the downstream signaling cascade typically initiated by agonists like α-MSH. This leads to an orexigenic (appetite-stimulating) effect.
Caption: Melanocortin-4 Receptor (MC4R) Signaling Pathway.
Experimental Protocols
The following are representative experimental protocols for the use of this compound in preclinical research.
In Vivo Administration in Mice
This protocol is adapted from studies investigating the effect of this compound on food intake.
Objective: To assess the effect of orally administered this compound on food intake in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male CD-1 mice (12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and food
Procedure:
-
Prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., for a 60 mg/kg dose).
-
Acclimate mice to the experimental conditions.
-
Fast mice for a predetermined period, if required by the study design.
-
Administer this compound or vehicle control to the mice via oral gavage.
-
Return mice to their cages with pre-weighed food.
-
Measure food intake at specified time points (e.g., 1, 3, and 6 hours post-dose).
-
At the end of the experiment, euthanize mice and collect blood and tissue samples as required for pharmacokinetic or pharmacodynamic analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: In Vivo Experimental Workflow for this compound.
Conclusion
This compound is a critical research tool for elucidating the complex role of the melanocortin signaling pathway in energy homeostasis. Its high potency, selectivity for MC4R, and oral bioavailability make it an excellent candidate for in vivo studies aimed at understanding the physiological consequences of MC4R antagonism. The provided data and protocols serve as a foundation for researchers to design and execute robust experiments in this field.
An In-depth Technical Guide on SNT-207707 and its Effects on Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical data available for SNT-207707, a potent and selective melanocortin-4 receptor (MC4R) antagonist. The document details its mechanism of action, quantitative efficacy in appetite modulation, and its potential therapeutic application in cachexia.
Core Mechanism of Action
This compound is a non-peptidic, orally active, and blood-brain barrier penetrating small molecule that acts as a selective antagonist of the melanocortin-4 receptor (MC4R)[1][2][3]. The MC4R is a G-protein coupled receptor predominantly expressed in the hypothalamus, a key brain region for regulating energy homeostasis[1][2]. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), which is derived from pro-opiomelanocortin (POMC)[1]. Activation of MC4R by α-MSH leads to a decrease in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R, as with this compound, blocks the anorexigenic signal of α-MSH, leading to an increase in food intake[1][2]. This mechanism makes MC4R antagonists a promising therapeutic strategy for conditions characterized by anorexia and weight loss, such as cancer-induced cachexia[1][2][3].
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity [4][5][6][7]
| Parameter | Value (nM) | Receptor |
| IC50 (Binding) | 8 | Melanocortin-4 Receptor (MC4R) |
| IC50 (Function) | 5 | Melanocortin-4 Receptor (MC4R) |
IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Mice [1][4][8]
| Experiment | Animal Model | Compound | Dose | Route | Effect |
| Light Phase Food Intake | Healthy Mice | This compound | 20 mg/kg | Subcutaneous | Distinctly increased food intake |
| Cancer-Induced Cachexia | C26 Adenocarcinoma Mice | This compound | 30 mg/kg/day | Oral | Significantly reduced tumor-induced weight loss |
Signaling Pathway
The diagram below illustrates the signaling pathway of the melanocortin-4 receptor and the antagonistic role of this compound. Under normal physiological conditions, α-MSH binds to MC4R, initiating a signaling cascade that results in reduced appetite. This compound competitively binds to the MC4R, preventing α-MSH from binding and thereby inhibiting the downstream signaling that leads to appetite suppression.
Caption: this compound antagonism of the MC4R signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
In Vivo Light Phase Food Intake Study [1]
-
Animal Model: Healthy, male CD-1 mice, twelve weeks old.
-
Housing: Animals were housed in groups of three.
-
Treatment: A single subcutaneous injection of this compound at a dose of 20 mg/kg. A vehicle control group was also included.
-
Data Collection: Food intake per cage was recorded over a 4-hour period immediately following the administration of the compound.
-
Statistical Analysis: The data, presented as mean ± SEM, was analyzed using ANOVA, with p<0.01 considered statistically significant.
Cancer-Induced Cachexia Model [1][8]
-
Animal Model: Mice subcutaneously implanted with C26 adenocarcinoma cells.
-
Treatment: Once daily oral administration of this compound (30 mg/kg) or a vehicle control, commencing the day after tumor implantation.
-
Parameters Measured:
-
Body weight was monitored throughout the study.
-
Tumor growth and weight were measured to ensure the anti-cachectic effects were not due to anti-tumor activity.
-
Body composition, including lean body mass and fat mass, was assessed.
-
-
Outcome: The study evaluated the ability of this compound to prevent tumor-induced weight loss and the loss of lean and fat mass.
Experimental Workflow
The following diagram outlines the workflow for the in vivo studies investigating the effects of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 7. Melanocortin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. caymanchem.com [caymanchem.com]
SNT-207707: A Technical Guide for Researchers in Metabolic Diseases
Abstract
SNT-207707 is a potent, selective, and orally active antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for metabolic diseases, with a particular focus on conditions characterized by anorexia and cachexia. This guide consolidates available preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and the Melanocortin System
The central melanocortin system is a critical neural network that governs energy balance, including food intake and energy expenditure.[1] The melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, is a central component of this system.[2][3] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R can stimulate appetite and reduce energy expenditure, making it a promising therapeutic target for treating metabolic disorders such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer.[4][5]
This compound has emerged as a significant research compound due to its high potency, selectivity for MC4R, and oral bioavailability.[4][5] Preclinical studies have demonstrated its efficacy in stimulating food intake and mitigating weight loss in animal models of cachexia.[4][6] This guide serves to provide a comprehensive overview of the technical details surrounding the investigation of this compound.
Core Compound Characteristics and In Vitro Pharmacology
This compound is a non-peptidic small molecule that acts as a competitive antagonist at the MC4R. Its in vitro pharmacological profile is characterized by high affinity and functional antagonism.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| IC50 (Binding) | 8 nM | MC4R | Radioligand Binding Assay | [4][5] |
| IC50 (Functional) | 5 nM | MC4R | cAMP Functional Assay | [4][5] |
| Selectivity | >200-fold | vs. MC3R and MC5R | Radioligand Binding Assay | [4] |
In Vivo Efficacy in Metabolic Disease Models
The primary therapeutic application of this compound investigated to date is in the context of cancer-induced cachexia. Studies in mouse models have demonstrated its ability to counteract the anorexia and body weight loss associated with this condition.
Stimulation of Food Intake in Healthy Mice
Oral administration of this compound has been shown to dose-dependently increase food intake in healthy mice.[4] A single subcutaneous injection of 20 mg/kg also significantly increases food intake.[5]
| Animal Model | Compound | Dose | Route of Administration | Effect on Food Intake | Reference |
| Healthy CD-1 Mice | This compound | 20 mg/kg | Subcutaneous | Significant increase | [5] |
| Healthy Mice | This compound | Not specified | Oral | Dose-dependent increase | [4] |
Attenuation of Cancer-Induced Cachexia
In a C26 adenocarcinoma-induced cachexia mouse model, daily oral administration of this compound demonstrated a significant therapeutic effect.
| Animal Model | Treatment | Key Findings | Reference |
| C26 Adenocarcinoma Mice | This compound (oral, daily) | - Almost completely prevented tumor-induced body weight loss.- Diminished the loss of lean body mass.- Prevented the loss of fat mass. | [4] |
Pharmacokinetics
While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in preclinical models are not publicly available, a study by Weyermann et al. (2009) involved the collection of plasma samples from mice at 1, 3, and 6 hours following a 60 mg/kg oral dose for analysis, indicating that the compound is absorbed and present in the systemic circulation within this timeframe. The compound is also noted to be blood-brain barrier penetrant.[4]
Clinical Development Status
As of the date of this publication, there is no publicly available information to indicate that this compound has entered human clinical trials. Searches for an Investigational New Drug (IND) application or clinical trial registrations for this compound have not yielded any results. Recent reports from Santhera Pharmaceuticals, the original developer, have focused on other compounds in their pipeline.[7][8][9]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and information derived from relevant publications.
MC4R Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the MC4R.
Materials:
-
HEK293 or COS cells transiently or stably expressing the human MC4R.[2][10][11]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled [Nle4, D-Phe7] α-MSH.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from MC4R-expressing cells.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A constant concentration of [125I][Nle4, D-Phe7] α-MSH (typically at or below its Kd).
-
Serial dilutions of this compound or vehicle (for total binding) or non-specific binding control.
-
Cell membrane preparation.
-
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value for this compound by non-linear regression analysis.
MC4R cAMP Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing human MC4R.[13]
-
Cell culture medium (e.g., DMEM) with and without serum.
-
MC4R agonist: α-MSH.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, FRET, or AlphaScreen-based).[14][15][16]
-
Lysis buffer (if required by the kit).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Seed the MC4R-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the growth medium with serum-free medium and incubate.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle for a defined period.
-
Add a fixed concentration of α-MSH (typically EC80) to stimulate cAMP production, in the continued presence of this compound.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Determine the IC50 value for this compound by plotting the inhibition of the α-MSH response against the concentration of the antagonist.
In Vivo Cancer-Induced Cachexia Model
This protocol describes a general workflow for evaluating the efficacy of this compound in a mouse model of cancer cachexia.
Materials:
-
C26 adenocarcinoma cells.
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Equipment for measuring food intake (e.g., metabolic cages or specialized feeding systems).[17][18]
-
Equipment for measuring body composition (e.g., DEXA scanner).[1][19]
Procedure:
-
Subcutaneously implant C26 adenocarcinoma cells into the flank of the mice.
-
Monitor tumor growth and body weight regularly.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle by oral gavage daily.
-
Measure food intake and body weight daily or at regular intervals.
-
At the end of the study, measure body composition (lean mass and fat mass) using DEXA.
-
Collect tissues for further analysis if required.
-
Compare the changes in body weight, food intake, lean mass, and fat mass between the this compound-treated and vehicle-treated groups.
Visualizations: Pathways and Workflows
Signaling Pathway of MC4R Antagonism
References
- 1. Hypothalamic food intake regulation in a cancer-cachectic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. santhera.com [santhera.com]
- 8. santhera.com [santhera.com]
- 9. santhera.com [santhera.com]
- 10. Characterisation of the melanocortin 4 receptor by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterisation of melanocortin receptor subtypes by radioligand binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 18. Body composition, food intake, and energy expenditure in a murine model of Roux-en-Y gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
Methodological & Application
Application Notes and Protocols for SNT-207707 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of SNT-207707, a selective and orally active melanocortin-4 receptor (MC4R) antagonist, in mouse models of cancer-induced cachexia. The protocols detailed below are based on preclinical studies demonstrating the compound's efficacy in stimulating food intake and mitigating weight loss associated with cancer.
Mechanism of Action
This compound acts as a potent and selective antagonist of the melanocortin-4 receptor (MC4R)[1][2][3][4][5]. The MC4R is a critical component of the central nervous system's regulation of energy balance. Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which binds to and activates MC4R, leading to a sensation of satiety and reduced food intake. In pathological states such as cancer cachexia, this pathway can be dysregulated.
This compound competitively blocks the binding of α-MSH to MC4R. This inhibition of MC4R signaling is believed to mimic the effect of the endogenous inverse agonist, agouti-related protein (AgRP), which is known to increase food intake and decrease energy expenditure[6][7][8]. By antagonizing the MC4R, this compound effectively promotes appetite and can counteract the anorexic effects often seen in cachexia[6][7].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Value |
| IC50 (Binding) | Melanocortin-4 (MC4R) | 8 nM[1][6] |
| IC50 (Functional) | Melanocortin-4 (MC4R) | 5 nM[1][2][3][4][9] |
| Selectivity | >200-fold vs. MC3 and MC5 | [6] |
Table 2: In Vivo Efficacy in Mouse Models
| Mouse Model | Treatment | Dose | Route | Key Findings |
| Healthy CD-1 Mice | This compound | 20 mg/kg | Subcutaneous | Distinctly increased food intake[1]. |
| C26 Adenocarcinoma-induced Cachexia | This compound | 30 mg/kg/day | Oral (gavage) | Significantly reduced tumor-induced weight loss[9]. |
| Healthy Mice | This compound | Not specified | Oral | Distinctly increased food intake[6][7]. |
Experimental Protocols
Protocol 1: Evaluation of Acute Effects on Food Intake in Healthy Mice
This protocol is designed to assess the acute orexigenic (appetite-stimulating) effects of this compound in healthy mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% Hydroxypropyl-β-cyclodextrin)
-
Male CD-1 mice (12 weeks old)
-
Standard laboratory mouse chow
-
Oral gavage needles
-
Metabolic cages for monitoring food intake
Procedure:
-
Animal Acclimation: House male CD-1 mice in groups of three and allow them to acclimate to the housing conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration for a final dose of 20 mg/kg.
-
Dosing: At the beginning of the light phase, administer this compound or vehicle to the mice via oral gavage.
-
Food Intake Measurement: Immediately after dosing, place the mice in metabolic cages with pre-weighed food. Record the cumulative food intake per cage at 1, 3, and 6 hours post-administration.
-
Data Analysis: Calculate the average food intake per mouse for each treatment group. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the food intake between the this compound and vehicle-treated groups.
Protocol 2: Assessment of Anti-Cachectic Effects in a C26 Adenocarcinoma Mouse Model
This protocol evaluates the efficacy of this compound in preventing weight loss in a well-established mouse model of cancer-induced cachexia.
Materials:
-
This compound
-
Vehicle
-
Male Balb/c mice
-
C26 adenocarcinoma cells
-
Phosphate-buffered saline (PBS)
-
Subcutaneous injection needles
-
Oral gavage needles
-
Analytical balance for daily body weight measurement
-
Calipers for tumor volume measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant C26 adenocarcinoma cells into the flank of male Balb/c mice.
-
Treatment Initiation: Begin daily oral administration of this compound (30 mg/kg) or vehicle the day after tumor implantation.
-
Monitoring:
-
Measure the body weight of each mouse daily.
-
Measure tumor volume with calipers every other day.
-
-
Endpoint: Continue the treatment and monitoring until a predetermined endpoint is reached (e.g., significant tumor burden or a defined loss of body weight in the control group).
-
Tissue Analysis (Optional): At the end of the study, tissues such as muscle and fat pads can be dissected and weighed to assess changes in body composition.
-
Data Analysis: Compare the changes in body weight, lean body mass, and fat mass between the this compound and vehicle-treated groups using appropriate statistical methods.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 4. Melanocortin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of SNT-207707 via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SNT-207707, a selective and potent melanocortin-4 (MC-4) receptor antagonist, via oral gavage. The information is intended for researchers, scientists, and professionals involved in drug development.
This compound is an orally active, non-peptidic compound that has been shown to penetrate the blood-brain barrier.[1][2] It acts as an antagonist at the MC-4 receptor, a key regulator of food intake and energy homeostasis.[3][4][5][6] Blockade of the MC-4 receptor by this compound has been demonstrated to stimulate food intake and mitigate cancer-induced cachexia in preclinical models.[1][2][7]
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the melanocortin-4 receptor (MC4R).[8] The MC4R is primarily expressed in the brain and is a crucial component of the leptin-melanocortin signaling pathway, which regulates energy balance. The endogenous agonist for the MC4R is the anorexigenic peptide alpha-melanocyte-stimulating hormone (α-MSH). When α-MSH binds to the MC4R, it signals satiety and reduces food intake. This compound competitively blocks the binding of α-MSH to the MC4R, thereby inhibiting this anorexigenic signal and leading to an increase in food intake.[1][2] The endogenous inverse agonist at this receptor is the agouti-related protein (AgRP).[1][2]
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in CD-1 mice following a single oral gavage administration of 60 mg/kg.[7][9]
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 103 ± 15 | 80 ± 26 |
| Tmax (hr) | 1 | 3 |
| AUC 0-6hr (ngh/mL or ngh/g) | 321 ± 48 | 328 ± 103 |
Note: Data are presented as mean ± SEM (n=3 per group).
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol is for the preparation of a clear solution of this compound suitable for oral administration in mice.[8]
Materials:
-
This compound (hydrochloride salt, crystalline solid)[10]
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is clear and well-mixed. This protocol yields a clear solution of ≥ 2.08 mg/mL.[8]
Alternative Formulation: [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add this to 900 µL of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in Saline.
-
Mix thoroughly to obtain a clear solution. This protocol also yields a clear solution of ≥ 2.08 mg/mL.[8]
In Vivo Oral Gavage Administration in Mice
This protocol outlines the procedure for administering this compound to mice to assess its effects on food intake or in a cachexia model.
Animals:
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fast the mice for a short period (e.g., 4-6 hours) before dosing to ensure gastric emptying, but be mindful of the specific experimental aims.
-
Calculate the required dose volume based on the animal's body weight and the concentration of the this compound formulation. A typical dose for efficacy studies is 20-30 mg/kg.[9][10][11] For pharmacokinetic studies, a dose of 60 mg/kg has been used.[6][7]
-
Administer the calculated volume of the this compound formulation or vehicle control to the mice via oral gavage using a proper gauge gavage needle.
-
For acute food intake studies, measure food consumption at regular intervals (e.g., 1, 2, 4, and 6 hours) post-administration.[9]
-
For cachexia studies, administer this compound once daily.[8][7] Monitor body weight, food intake, and tumor size regularly. Body composition (lean and fat mass) can be assessed at the end of the study.[1][2]
Pharmacokinetic Study Protocol
This protocol is for determining the plasma and brain concentrations of this compound following oral administration.[6][7]
Procedure:
-
Dose twelve-week-old male CD-1 mice with 60 mg/kg of this compound via oral gavage (n=9).[6][7]
-
At designated time points post-dose (e.g., 1, 3, and 6 hours), euthanize a subset of mice (n=3 per time point) via CO2 asphyxiation.[6][7]
-
Immediately collect blood via cardiac puncture into tubes containing an appropriate anticoagulant.
-
Isolate plasma by centrifugation and store at -80°C until analysis.
-
Excise the brain, rinse with cold saline, blot dry, and store at -80°C until analysis.
-
Analyze plasma and brain tissue concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
Safety and Toxicology
This compound is intended for research use only.[8] Standard safety precautions should be taken when handling this compound. A full toxicological profile is not publicly available. For in vivo studies, it is crucial to monitor the animals for any adverse effects.
Conclusion
This compound is a valuable research tool for investigating the role of the MC-4 receptor in energy homeostasis and disease states such as cachexia. The protocols provided here offer a starting point for in vivo studies using oral gavage administration. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.
References
- 1. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols for SNT-207707 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207707 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the brain.[1][2][3] The MC4R is a key regulator of energy homeostasis, appetite, and metabolism.[4] Agonist binding to MC4R activates the Gs alpha subunit of the heterotrimeric G protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to changes in gene expression.[5][6] Antagonists like this compound block this signaling cascade, making them valuable tools for studying the physiological roles of the MC4R and for the potential development of therapeutics for conditions such as cachexia.[7]
These application notes provide detailed protocols for the preparation of this compound solutions and their use in common in vitro assays to characterize its antagonist activity at the MC4R.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-[3-(1-pyrrolidinyl)propyl]-imidazo[1,2-a]pyridine-6-carboxamide, monohydrochloride | [7] |
| CAS Number | 1064662-40-3 | [1] |
| Molecular Formula | C₃₂H₄₄ClN₅O | [1] |
| Molecular Weight | 550.18 g/mol | [1] |
| Purity | ≥98% | |
| Appearance | White to off-white solid | [1] |
| IC₅₀ (binding) | 8 nM | [1][8] |
| IC₅₀ (functional) | 5 nM | [1][2][3][8] |
| Solubility | DMSO: ≥ 250 mg/mL (454.40 mM) Methanol: 250 mg/mL (454.40 mM) Acetonitrile: Slightly soluble (0.1-1 mg/ml) | [7] |
| Storage | Store solid at -20°C for up to 4 years. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW = 550.18 g/mol ), the required volume of DMSO is 181.76 µL.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for evaluating the antagonist activity of this compound in a cell-based in vitro assay.
Caption: A general workflow for assessing this compound's antagonist activity.
MC4R Antagonist Activity Assay (cAMP Measurement)
This protocol provides a method to determine the potency of this compound as an MC4R antagonist by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
MC4R agonist, e.g., α-Melanocyte-Stimulating Hormone (α-MSH)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
96-well white, solid-bottom cell culture plates
-
Multichannel pipettor
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed HEK293-MC4R cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 10 µM. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Antagonist Incubation: Carefully remove the culture medium from the cells. Add 50 µL of the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare the α-MSH solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀). Add 50 µL of the α-MSH solution to all wells except the basal control wells (which receive 50 µL of assay buffer). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Melanocortin-4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the melanocortin-4 receptor and the point of inhibition by this compound.
Caption: MC4R signaling cascade and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Melanocortin Pathways: Suppressed and Stimulated Melanocortin-4 Receptor (MC4R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of cAMP-response Element-binding Protein 1 in the Hypothalamus Causes Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exchange factors directly activated by cAMP mediate melanocortin 4 receptor-induced gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Solubility and Handling of SNT-207707
Audience: Researchers, scientists, and drug development professionals.
Introduction SNT-207707 is a potent, selective, and orally active antagonist of the melanocortin receptor 4 (MC4R), with an IC50 value of 5 nM. It is a valuable tool for research in areas such as energy metabolism and cachexia. This document provides detailed information on the solubility of this compound in various solvents, along with protocols for its handling and use in a laboratory setting.
Solubility Data
The solubility of this compound (hydrochloride, FW: 550.2) has been determined in several common organic solvents. The data is summarized in the table below. It is important to note the variability in reported solubility for DMSO, which may be influenced by factors such as the purity and water content of the solvent. For achieving higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Classification | Source(s) |
| DMSO | ≥ 250 mg/mL | ~454.40 mM | Soluble | |
| 1 - 10 mg/mL | ~1.82 - 18.18 mM | Sparingly Soluble | ||
| Methanol | 250 mg/mL | ~454.40 mM | Soluble | |
| Acetonitrile | 0.1 - 1 mg/mL | ~0.18 - 1.82 mM | Slightly Soluble |
Note: The designation "≥" indicates that the saturation point was not reached at the specified concentration. MedChemExpress highlights that hygroscopic DMSO can significantly impact the solubility of products and recommends using newly opened DMSO for best results.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro use.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the appropriate volume of fresh DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 1.8176 mL of DMSO to 10 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for a short period. Gentle warming to 37°C can also be applied.
-
Once a clear solution is obtained, the stock solution is ready for use or storage.
-
Storage: For long-term stability, store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the container is sealed to protect from moisture.
General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound solid
-
Solvent of interest (e.g., DMSO, Acetonitrile)
-
Sealed glass vials or flasks
-
Temperature-controlled orbital shaker or agitator
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a shaker and agitate at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the sample at high speed.
-
Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.
-
Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method like HPLC. A standard calibration curve must be generated using solutions of known concentrations for accurate quantification.
-
Data Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
Visualized Workflows and Mechanisms
Workflow for Solubility Determination
The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.
This compound Mechanism of Action
This compound acts as a competitive antagonist at the Melanocortin-4 Receptor (MC4R), a G-protein-coupled receptor (GPCR). It blocks the binding of endogenous agonists like α-Melanocyte-Stimulating Hormone (α-MSH), thereby inhibiting downstream signaling.
Application Notes and Protocols: Subcutaneous Administration of SNT-207707
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for the preparation and subcutaneous (SC) administration of SNT-207707, a potent and selective melanocortin-4 receptor (MC4R) antagonist. It includes information on the compound's mechanism of action, formulation for in vivo studies, and a step-by-step guide for subcutaneous injection in murine models. Additionally, relevant quantitative data is presented, and the associated signaling pathway is illustrated.
Introduction to this compound
This compound is a small molecule antagonist that selectively targets the melanocortin-4 receptor (MC4R), a G-protein-coupled receptor (GPCR) primarily expressed in the hypothalamus.[1][2][3][4] The MC4R is a key regulator of energy homeostasis, food intake, and body weight.[5][6] By antagonizing this receptor, this compound blocks the anorexigenic signals mediated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), leading to an increase in food intake.[1][5][6] This mechanism of action makes this compound a valuable research tool for studying metabolic regulation and a potential candidate for therapeutic interventions in conditions such as cachexia (severe body wasting).[1][5][7] Preclinical studies have demonstrated that a single subcutaneous injection of this compound can significantly increase food intake in mice.[1][8]
This compound Quantitative Data
The following table summarizes the key quantitative parameters for this compound based on available in vitro and in vivo data.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (IC₅₀) | 8 nM | Melanocortin-4 Receptor (MC4R) | [1][4] |
| Functional Activity (IC₅₀) | 5 nM | Melanocortin-4 Receptor (MC4R) | [1][4] |
| Selectivity | >200-fold vs. MC3R and MC5R | Melanocortin Receptors | [1][8] |
| Effective In Vivo Dose | 20 mg/kg (subcutaneous) | CD-1 Mice | [1][8] |
Signaling Pathway
This compound acts by competitively inhibiting the MC4R signaling cascade. Under normal physiological conditions, agonists such as α-MSH bind to MC4R, activating the Gαs protein, which in turn stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA) and downstream signaling events that ultimately promote satiety and reduce food intake. This compound blocks this initial binding step, thereby inhibiting the entire downstream cascade.
Experimental Protocols
Preparation of this compound Formulation for Subcutaneous Injection
This protocol describes the preparation of a 100 µL injection volume for a 20 mg/kg dose in a 25g mouse. Adjust volumes as necessary for different animal weights or dosing requirements.
4.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
4.2. Vehicle Composition
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
4.3. Stock Solution Preparation (e.g., 5 mg/mL)
-
Calculate the required mass of this compound. For a 25g mouse at 20 mg/kg, the total dose is 0.5 mg. To prepare a 5 mg/mL solution, you will need to formulate a sufficient volume for your study group.
-
Weigh the this compound powder accurately and place it into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL as per supplier data).[1] Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[8]
4.4. Working Solution Preparation (5 mg/mL)
-
To prepare 1 mL of the final working solution, begin with the appropriate volume of the DMSO stock solution. For example, to make a 5 mg/mL solution from a 50 mg/mL stock, you would use 100 µL of the stock.
-
In a new sterile tube, add 400 µL of PEG300 to the 100 µL of DMSO stock solution. Vortex until the solution is homogeneous.[1]
-
Add 50 µL of Tween-80 to the mixture. Vortex again until fully mixed.[1]
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time to ensure a clear, uniform solution.[1]
-
Visually inspect the solution for any precipitation before use.
Subcutaneous Injection Protocol (Murine Model)
This protocol outlines the general procedure for administering the prepared this compound solution to a mouse.
5.1. Workflow Diagram
5.2. Materials
-
Prepared this compound working solution
-
Sterile 0.3 mL or 0.5 mL insulin or tuberculin syringes with a 25-27 gauge needle.[9]
-
70% Ethanol and sterile gauze pads
-
Appropriate personal protective equipment (PPE)
-
Approved sharps disposal container[10]
5.3. Procedure
-
Dose Calculation: Calculate the precise volume of the this compound solution needed for each animal based on its body weight and the target dose (e.g., 20 mg/kg). For a 25g mouse and a 5 mg/mL solution, the injection volume is 100 µL.
-
Syringe Preparation: Aseptically draw the calculated volume into a sterile syringe. Ensure there are no large air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring it cannot move excessively during the injection.
-
Site Selection: The preferred site for SC injection is the interscapular area (scruff of the neck) or the flank.[11] Rotate injection sites if repeat dosing is required.[9][11]
-
Site Preparation: Swab the injection site with a 70% ethanol pad and allow it to air dry completely.[10][11]
-
Injection: With your non-dominant hand, lift a fold of skin to create a "tent".[11] With your dominant hand, hold the syringe and insert the needle, bevel up, at a 45-degree angle into the base of the skin tent.[9]
-
Administration: Slowly and steadily depress the plunger to inject the full volume of the solution. The maximum recommended volume for a single SC site in a mouse is typically around 100-200 µL; do not exceed 3 mL at a single site for larger animals.[9]
-
Withdrawal: After the injection is complete, withdraw the needle smoothly. Apply gentle pressure to the site with a dry gauze pad for a few seconds if any bleeding occurs. Do not massage the area.
-
Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Disposal: Immediately dispose of the used needle and syringe in a designated sharps container.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.glpbio.com [file.glpbio.com]
- 9. policy.nshealth.ca [policy.nshealth.ca]
- 10. mskcc.org [mskcc.org]
- 11. How to give a subcutaneous injection by Johns Hopkins Arthritis [hopkinsarthritis.org]
Application Note: Long-Term Stability of SNT-207707 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207707 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), playing a crucial role in regulating food intake and energy expenditure. As a valuable tool in preclinical research, particularly in studies related to cachexia and appetite modulation, ensuring the integrity and stability of this compound stock solutions is paramount for reproducible and reliable experimental outcomes. This application note provides a comprehensive guide to the long-term stability of this compound stock solutions, including recommended storage conditions, and a detailed protocol for in-house stability assessment.
Solubility and Recommended Storage
Proper dissolution and storage are critical for maintaining the activity and stability of this compound. This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] One supplier suggests that for obtaining a higher solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1] It is also recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
The stability of this compound in its solid form is reported to be at least 4 years when stored at -20°C.[2][3] For stock solutions, the storage duration is dependent on the temperature.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound stock solutions based on currently available data.
| Solvent | Storage Temperature | Recommended Storage Period | Source |
| DMSO | -80°C | up to 6 months | [4] |
| DMSO | -20°C | up to 1 month | [4] |
| Not Specified | below -20°C | several months | [1] |
Note: The stability of this compound in other solvents has not been extensively reported. It is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[2]
Experimental Protocol: Long-Term Stability Assessment of this compound Stock Solutions
This protocol outlines a general procedure for researchers to validate the long-term stability of this compound stock solutions in their own laboratory settings.
1. Materials and Equipment:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
-20°C and -80°C freezers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
2. Preparation of this compound Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and, if necessary, sonicate in an ultrasonic bath for 5-10 minutes. Ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials or polypropylene tubes to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.
3. Storage Conditions and Time Points:
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage condition.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Establish a timeline for stability testing. Recommended time points for analysis include:
-
Time 0 (immediately after preparation)
-
1 month
-
3 months
-
6 months
-
12 months
-
4. Stability Analysis using HPLC:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a series of dilutions of the stock solution for analysis.
-
Analyze the samples by a validated reverse-phase HPLC method. A C18 column is often a good starting point.
-
Monitor the purity of this compound by assessing the peak area of the parent compound relative to any degradation products.
-
Quantify the concentration of this compound at each time point against a freshly prepared standard curve to determine any loss of compound.
5. Data Analysis and Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
A common threshold for stability is the retention of ≥95% of the initial compound concentration.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics at different storage temperatures.
Visualizations
References
Application Notes and Protocols: In Vitro Functional Assays for SNT-207707, a Selective Melanocortin-4 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
SNT-207707 is a selective, potent, and orally active antagonist of the melanocortin-4 receptor (MC-4R).[1][2][3] The MC-4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain and is critically involved in the regulation of food intake and energy homeostasis.[4] Antagonism of MC-4R has been shown to stimulate food intake, making it a promising therapeutic strategy for conditions such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer.[4] this compound exhibits high affinity for the MC-4 receptor, with an IC50 of 8 nM in binding assays and 5 nM in functional assays, and demonstrates over 200-fold selectivity against other melanocortin receptor subtypes like MC-3 and MC-5.[1][3]
These application notes provide detailed protocols for key in vitro functional assays to characterize the antagonist activity of this compound and similar compounds targeting the MC-4R. The described assays are essential for determining compound potency, mechanism of action, and selectivity.
Summary of this compound Antagonist Activity
The following table summarizes the in vitro antagonist activity of this compound at the human melanocortin-4 receptor.
| Assay Type | Parameter | This compound Value | Reference |
| Radioligand Binding Assay | IC50 | 8 nM | [1][2][3] |
| Functional Assay (e.g., cAMP) | IC50 | 5 nM | [1][2] |
| Selectivity vs. MC-3R | Fold-Selectivity | >200-fold | [1][3] |
| Selectivity vs. MC-5R | Fold-Selectivity | >200-fold | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
MC-4R Signaling and Antagonism by this compound
The melanocortin-4 receptor (MC-4R) is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation by an agonist, such as alpha-melanocyte-stimulating hormone (α-MSH), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream cellular responses. This compound, as a competitive antagonist, binds to the MC-4R and prevents the binding of the endogenous agonist, thereby inhibiting the downstream signaling cascade.
References
Troubleshooting & Optimization
Optimizing SNT-207707 dosage for maximal effect in mice
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of SNT-207707 for maximal effect in mice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4] The MC4R is a G-protein-coupled receptor (GPCR) primarily expressed in the hypothalamus, a region of the brain crucial for regulating food intake and energy expenditure.[5] The endogenous anorexigenic (appetite-suppressing) peptide α-melanocyte-stimulating hormone (α-MSH) activates MC4R, leading to a decrease in food intake.[5] this compound competitively blocks the binding of α-MSH to MC4R, thereby inhibiting this signaling pathway and leading to an increase in food intake (orexigenic effect).[5][6] The endogenous inverse agonist for the MC4R is the agouti-related protein (AgRP), which naturally increases food intake.[5]
Q2: What is the recommended starting dosage of this compound in mice?
A2: The recommended starting dosage depends on the administration route. For subcutaneous (s.c.) injection, a single dose of 20 mg/kg has been shown to significantly increase food intake in mice.[1][7][8] For oral administration (p.o.) by gavage, doses ranging from 30 mg/kg to 120 mg/kg have been tested. A dose of 30 mg/kg was effective in reducing tumor-induced weight loss in a cachexia model, while a dose of 120 mg/kg produced a more robust increase in food intake in healthy mice.[6]
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is soluble in DMSO and methanol.[3][8] For in vivo use, it is crucial to prepare a vehicle solution that is safe for administration to mice. While specific vehicle formulations for this compound are not detailed in the provided search results, a common practice for similar hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle such as polyethylene glycol (PEG), Tween 80, or saline. It is recommended to perform a small-scale solubility and stability test with your chosen vehicle before preparing a large batch for your experiment.
Q4: What are the expected effects of this compound in mice?
A4: The primary expected effect of this compound is an increase in food intake.[6][7] In models of cancer-induced cachexia, this compound has been shown to prevent tumor-induced weight loss and reduce the loss of both lean body mass and fat mass.[5][6]
Q5: How quickly can I expect to see an effect after administration?
A5: An increase in food intake can be observed within 4 hours of a single administration.[6] Studies have measured plasma and brain concentrations of this compound at 1, 3, and 6 hours post-oral dose, indicating that the compound is readily absorbed and crosses the blood-brain barrier.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in food intake observed. | Suboptimal Dosage: The dose may be too low for the specific mouse strain or experimental conditions. | Gradually increase the dose. A dose-response study (e.g., 30, 60, 120 mg/kg p.o.) is recommended to determine the optimal dose for your specific model.[6] |
| Compound Instability: The compound may have degraded in the vehicle solution. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. | |
| Administration Error: Improper oral gavage or subcutaneous injection technique can lead to incomplete dosing. | Ensure proper training in animal handling and administration techniques. For oral gavage, verify correct placement of the gavage needle. For subcutaneous injections, ensure the full dose is delivered under the skin. | |
| High variability in animal response. | Biological Variation: Individual mice can have different metabolic rates and sensitivities to the compound. | Increase the number of animals per group to improve statistical power. Ensure that mice are properly randomized into treatment groups. |
| Stress-Induced Anorexia: The stress of handling and injection can temporarily suppress appetite, masking the effect of the compound. | Acclimatize the animals to handling and the experimental procedures for several days before the start of the study. | |
| Unexpected side effects or toxicity observed. | High Dosage: The administered dose may be approaching toxic levels. | Reduce the dosage. If adverse effects persist even at lower effective doses, consider a different administration route or vehicle. |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Run a vehicle-only control group to assess the effects of the vehicle alone. If the vehicle is causing issues, explore alternative, well-tolerated vehicles. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor |
| IC50 (binding) | 8 nM | Melanocortin-4 Receptor (MC4R) |
| IC50 (function) | 5 nM | Melanocortin-4 Receptor (MC4R) |
Data sourced from MedChemExpress and GlpBio.[1][3][8]
Table 2: In Vivo Efficacy of this compound in Mice
| Administration Route | Dose | Animal Model | Primary Endpoint | Result |
| Subcutaneous (s.c.) | 20 mg/kg | Healthy CD-1 Mice | Light Phase Food Intake | Distinctly increased food intake.[1][6][8] |
| Oral (p.o.) | 30 mg/kg | C26 Adenocarcinoma-induced Cachexia | Tumor-induced Weight Loss | Significantly reduced tumor-induced weight loss.[6] |
| Oral (p.o.) | 120 mg/kg | Healthy CD-1 Mice | Light Phase Food Intake | Statistically significant increase in food intake (p<0.01).[6] |
Table 3: Pharmacokinetic Profile of this compound in CD-1 Mice (60 mg/kg, p.o.)
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 1 hour | 2056 ± 405 | 1009 ± 189 |
| 3 hours | 1292 ± 213 | 1109 ± 249 |
| 6 hours | 569 ± 141 | 557 ± 153 |
Data represents mean ± SEM. Sourced from Weyermann P, et al. (2009).[6]
Experimental Protocols
Protocol 1: Assessment of Food Intake in Healthy Mice
-
Animal Model: Use healthy, 12-week-old male CD-1 mice.[6]
-
Acclimatization: House the mice in groups of three and allow them to acclimate to the housing conditions with free access to food and water for at least one week prior to the experiment.[9][6]
-
Compound Preparation: Prepare this compound in a suitable vehicle. A vehicle control group should also be prepared.
-
Administration:
-
Measurement of Food Intake: Immediately after administration, place a pre-weighed amount of food in each cage. Record the amount of food consumed per cage over a 4-hour period.[6]
-
Data Analysis: Calculate the mean food intake per group and compare the this compound treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).[6]
Protocol 2: Evaluation of Anti-Cachectic Effects in a C26 Adenocarcinoma Mouse Model
-
Tumor Implantation: Subcutaneously implant C26 adenocarcinoma cells into the flank of the mice.
-
Treatment Initiation: Begin daily oral administration of this compound (e.g., 30 mg/kg) or vehicle the day after tumor implantation.[6]
-
Monitoring: Monitor body weight, tumor volume, and food intake daily.
-
Endpoint Analysis: At the end of the study, euthanize the mice and perform a detailed analysis of body composition, including lean body mass and fat mass.[6]
-
Data Analysis: Compare the changes in body weight, lean mass, and fat mass between the this compound treated group and the vehicle control group.
Visualizations
Caption: this compound antagonizes the MC4R signaling pathway.
Caption: Workflow for optimizing this compound dosage in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 5. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. researchgate.net [researchgate.net]
SNT-207707 Technical Support Center: Overcoming Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with SNT-207707 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common organic solvents?
A1: this compound exhibits good solubility in several organic solvents. A stock solution can be prepared by dissolving this compound (hydrochloride) in the solvent of choice, which should be purged with an inert gas.[1] It is sparingly soluble in DMSO and slightly soluble in acetonitrile.[1][2] For higher solubility, warming the tube at 37°C and using an ultrasonic bath for a short period may help.[3]
Solubility of this compound in Organic Solvents
| Solvent | Solubility | Concentration (Molar Equivalent) |
| DMSO | ≥ 250 mg/mL[3] | 454.40 mM[3] |
| DMSO | 1-10 mg/mL (sparingly soluble)[1][2] | - |
| Methanol | 250 mg/mL (requires sonication) | 454.40 mM[3] |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble)[1][2] | - |
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous, causing the compound to precipitate out of solution. To prevent this, it is crucial to employ solubility enhancement techniques. The following troubleshooting workflow can guide you.
Q3: What are some established formulations for administering this compound in vivo that can be adapted for preparing aqueous solutions?
A3: Several formulations have been successfully used for in vivo studies, which can serve as a starting point for preparing aqueous solutions for in vitro experiments. These formulations typically use a combination of co-solvents and surfactants.
In Vivo Formulations for this compound
| Formulation Components | Final Concentration of this compound |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (saturation unknown) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (saturation unknown) |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL (saturation unknown) |
Q4: How do co-solvents and surfactants help to improve the solubility of this compound?
A4: Co-solvents and surfactants are common excipients used to increase the solubility of poorly water-soluble drugs.
-
Co-solvents , such as PEG300, are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous solvent system, making it more favorable for a hydrophobic compound like this compound.
-
Surfactants , like Tween-80, form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively dispersing them in the aqueous medium.
Q5: Is there any information on the pH-dependent solubility of this compound?
A5: Currently, there is no publicly available data on the pH-dependent solubility profile of this compound. For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Since this compound has basic nitrogen atoms, its solubility is expected to be higher in acidic conditions due to protonation. However, this needs to be experimentally verified. It is also important to consider the stability of the compound at different pH values.
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Formulation using Co-solvents and Surfactants
This protocol is adapted from a known in vivo formulation and can be used as a starting point for preparing a concentrated stock solution for further dilution into assay buffers.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
-
This will result in a clear solution with a final this compound concentration of approximately 2.08 mg/mL.
Protocol 2: General Method for Assessing this compound Solubility in a New Aqueous Buffer
This protocol provides a general workflow for determining the approximate solubility of this compound in a specific aqueous buffer of interest.
Materials:
-
This compound
-
DMSO
-
Your aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 250 mg/mL).
-
In a series of microcentrifuge tubes, add a fixed volume of your aqueous buffer (e.g., 990 µL).
-
To each tube, add increasing volumes of the this compound DMSO stock to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration remains low and consistent across all tubes (e.g., 1%).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Incubate the tubes at room temperature or 37°C for 1-2 hours to allow for equilibration.
-
Visually inspect each tube for any signs of precipitation. The highest concentration that remains a clear solution is an approximation of the solubility under these conditions.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
References
SNT-207707 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of SNT-207707 in cellular assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is no publicly available data documenting specific off-target effects of this compound on receptors other than the melanocortin receptor family. This compound is characterized as a highly selective antagonist for the melanocortin-4 receptor (MC4R). However, as with any small molecule inhibitor, it is crucial to empirically determine its selectivity profile in the context of your specific cellular model.
Q2: How selective is this compound for MC4R over other melanocortin receptors?
This compound demonstrates high selectivity for the MC4R over other melanocortin receptor subtypes, specifically MC3R and MC5R.[1][2] The inhibitory activity is significantly lower for these other receptors, indicating a favorable selectivity profile.
| Receptor Target | Binding Affinity (IC50) | Functional Activity (IC50) | Selectivity vs. MC4R (Binding) |
| MC4R | 8 nM[1][2] | 5 nM[1][2] | - |
| MC3R | >1600 nM (estimated) | Not Reported | >200-fold[1][2] |
| MC5R | >1600 nM (estimated) | Not Reported | >200-fold[1][2] |
Q3: What are the recommended cellular assays to confirm the selectivity of this compound?
To confirm the selectivity of this compound, it is recommended to perform both binding and functional assays using cell lines that endogenously or recombinantly express the target receptors (MC4R) and potential off-target receptors (e.g., MC3R, MC5R, and a broader panel of GPCRs).
-
Radioligand Binding Assays: These assays directly measure the affinity of this compound for the receptor of interest by assessing its ability to displace a radiolabeled ligand.
-
cAMP Functional Assays: Since MC4R activation is coupled to the Gαs protein and leads to an increase in intracellular cyclic AMP (cAMP), a functional assay measuring the inhibition of agonist-induced cAMP production is a robust method to quantify the antagonist potency of this compound.
Q4: How can I test for off-target effects on a broader range of GPCRs?
For comprehensive off-target profiling, it is advisable to screen this compound against a panel of common GPCRs, ion channels, and kinases. Several contract research organizations (CROs) offer commercially available screening panels that can provide a broad assessment of a compound's selectivity.
Q5: What should I do if I observe an unexpected phenotype in my cells treated with this compound?
If you observe an unexpected cellular response, it is important to systematically troubleshoot the experiment. This could involve confirming the identity and purity of your this compound stock, verifying the expression of the target receptor in your cell line, and ruling out experimental artifacts. If the effect persists, it may be indicative of a novel off-target interaction, which would warrant further investigation using broader screening panels and orthogonal assays.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in functional assays.
-
Possible Cause 1: Cell Passage Number and Health.
-
Suggestion: Ensure you are using cells within a consistent and low passage number range. Cellular responses can change with excessive passaging. Monitor cell viability to ensure the observed effects are not due to cytotoxicity.
-
-
Possible Cause 2: Agonist Concentration.
-
Suggestion: The calculated IC50 value for an antagonist is dependent on the concentration of the agonist used for stimulation. Use an agonist concentration at or near its EC80 for a stable and reproducible assay window.
-
-
Possible Cause 3: Reagent Stability.
-
Suggestion: this compound should be stored as recommended and freshly diluted for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Apparent off-target activity observed in a specific cell line.
-
Possible Cause 1: Expression of Other Melanocortin Receptors.
-
Suggestion: Verify the expression profile of melanocortin receptors (MC1R, MC2R, MC3R, MC5R) in your cell line using qPCR or other molecular biology techniques. The observed effect might be due to activity at another melanocortin receptor subtype.
-
-
Possible Cause 2: A Novel Off-Target Interaction.
-
Suggestion: To investigate a potential novel off-target, consider performing a broad GPCR screen. Additionally, using a structurally unrelated MC4R antagonist as a control can help determine if the observed phenotype is specific to this compound's chemical structure or a general consequence of MC4R antagonism.
-
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol provides a general framework for assessing the binding affinity of this compound to MC4R, MC3R, and MC5R.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human MC4R, MC3R, or MC5R.
-
Radioligand: [¹²⁵I]-NDP-α-MSH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
50 µL of radioligand (at a final concentration near its Kd).
-
50 µL of cell membranes (containing 5-10 µg of protein).
-
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by four washes with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate IC50 values by non-linear regression analysis of the competition binding data.
Protocol 2: cAMP Functional Assay (HTRF)
This protocol outlines a method to determine the functional antagonist activity of this compound.
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Agonist: α-Melanocyte-Stimulating Hormone (α-MSH).
-
This compound stock solution.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).
-
384-well white assay plates.
Procedure:
-
Seed the cells in the 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.
-
Prepare the α-MSH agonist solution in Assay Buffer at a concentration of 2x the desired final EC80 concentration.
-
Add the agonist solution to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the HTRF kit.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the percent inhibition of the agonist response for each concentration of this compound and determine the IC50 value using non-linear regression.
Visualizations
Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).
Caption: Experimental workflow for investigating unexpected cellular effects of this compound.
Caption: Logic diagram for troubleshooting inconsistent IC50 values in cellular assays.
References
Interpreting variable food intake data in SNT-207707 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SNT-207707 in studies investigating food intake.
Troubleshooting Guides
Variability in food intake data is a common challenge in preclinical studies. The following table outlines potential causes for unexpected variability when using this compound and offers solutions to mitigate these issues.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in food intake between subjects in the same treatment group. | 1. Animal Stress: Environmental stressors can significantly impact feeding behavior. | - Ensure a consistent and quiet environment with a regular light-dark cycle.- Acclimatize animals to handling, gavage, or injection procedures before the study begins.- Minimize cage changes and other disruptive procedures during the food intake measurement period. |
| 2. Vehicle Effects: The vehicle used to dissolve and administer this compound may have independent effects on food intake or animal comfort. | - Conduct a pilot study with the vehicle alone to assess its impact on food intake.- A common vehicle formulation includes DMSO, PEG300, Tween-80, and saline. Ensure the final concentration of DMSO is low (e.g., <5%) to minimize potential toxicity or discomfort.[1] | |
| 3. Inaccurate Food Measurement: Food spillage or grinding by rodents can lead to inaccurate measurements of consumption. | - Use specialized feeders designed to minimize spillage.- Place a collection tray beneath the feeder to catch and weigh spilled food.- For pelleted food, consider using a wire mesh floor to separate feces from uneaten food particles. | |
| Lower than expected increase in food intake with this compound treatment. | 1. Suboptimal Dosing or Timing: The dose of this compound may be too low, or the timing of administration may not align with the compound's peak activity and the animal's natural feeding patterns. | - this compound has been shown to increase food intake at doses of 20 mg/kg (subcutaneous) and up to 120 mg/kg (oral) in mice.[1] - Administer the compound prior to the dark cycle when rodents are most active and consume the majority of their daily food intake. |
| 2. Palatability of Diet: If the provided diet is not palatable to the animals, the orexigenic (appetite-stimulating) effect of this compound may be blunted. | - Ensure the diet is fresh and one that the animals are accustomed to.- In studies with specialized diets, ensure the texture and taste are not aversive. | |
| 3. Acclimation Period: Insufficient acclimation to single housing or new caging can lead to stress-induced anorexia, masking the effects of the compound. | - Allow for an adequate acclimation period (e.g., 3-7 days) after moving animals to new cages or single housing before starting the experiment. | |
| Inconsistent results across different experimental days. | 1. Circadian Rhythm Disruption: Changes in the light-dark cycle or timing of procedures can disrupt normal feeding behavior. | - Maintain a strict 12:12 light-dark cycle.- Perform all experimental procedures (dosing, food measurement) at the same time each day. |
| 2. Food Freshness and Availability: Stale food or inconsistent access to food can affect intake. | - Provide fresh food daily.- Ensure ad libitum access to food and water unless the protocol requires restriction. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a key component of the central nervous system's regulation of energy balance. By blocking the MC4R, this compound inhibits the anorexigenic (appetite-suppressing) signals, leading to an increase in food intake.
Q2: What is the recommended dose and route of administration for this compound in mice?
A2: this compound is orally active and can also be administered via subcutaneous injection. Studies have shown efficacy with a single subcutaneous injection of 20 mg/kg and oral administration of up to 120 mg/kg in mice. The optimal dose may vary depending on the animal model and experimental design. A dose-response study is recommended to determine the most effective dose for your specific model.
Q3: Are there any known off-target effects or behavioral side effects of this compound?
A3: this compound is reported to be a selective MC4R antagonist, with over 200-fold selectivity against the MC3 and MC5 receptors.[1] While specific behavioral side-effect studies on this compound are not widely published, modulation of the melanocortin system can influence behaviors other than feeding. For instance, MC4R signaling has been implicated in anxiety-like behaviors. Researchers should be observant of any unusual behaviors in the animals following compound administration.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is a solid that can be dissolved in a vehicle for oral gavage or injection. A suggested vehicle formulation involves creating a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween-80, and saline to achieve the desired final concentration and a low percentage of DMSO.[1] It is crucial to ensure the final solution is homogenous and the compound is fully dissolved.
Q5: How long does the effect of this compound on food intake last?
A5: The precise pharmacokinetics of this compound are not extensively published. However, studies measuring food intake over a 4-hour period following administration have shown a significant effect. For longer-term studies, daily administration may be necessary. A pilot study to determine the duration of action in your specific model is advisable.
Experimental Protocols
Key Experiment: Measuring the Effect of Orally Administered this compound on Food Intake in Mice
1. Animals and Housing:
-
Male C57BL/6 mice, 8-10 weeks old.
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Individually housed in cages with wire mesh floors to facilitate the collection of spilled food.
-
Maintained on a 12:12 hour light-dark cycle (lights on at 7:00 AM, lights off at 7:00 PM) with controlled temperature and humidity.
-
Ad libitum access to standard chow and water.
2. Acclimation:
-
Acclimate mice to individual housing for 7 days prior to the experiment.
-
Handle mice daily for 3 days leading up to the study to reduce stress associated with handling and gavage.
3. Compound Preparation:
-
Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 30, 60, and 120 mg/kg in a volume of 10 ml/kg).
4. Experimental Procedure:
-
Weigh the food hopper for each mouse at the beginning of the dark cycle (7:00 PM).
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Administer the vehicle or this compound solution via oral gavage.
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At 4 hours post-administration, weigh the food hopper and any spilled food collected on a tray below the cage.
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Calculate the cumulative food intake for each mouse.
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Continue to measure food intake at 24 hours post-administration.
5. Data Analysis:
-
Calculate the food intake (in grams) for each animal at each time point: Food Intake = (Initial Food Weight - Final Food Weight) - Spilled Food Weight
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the food intake between the vehicle-treated and this compound-treated groups.
-
A p-value of <0.05 is typically considered statistically significant.
Visualizations
Caption: this compound antagonizes the MC4R signaling pathway.
Caption: Troubleshooting workflow for variable food intake data.
References
How to properly store and handle SNT-207707 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of SNT-207707 powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective, potent, and orally active antagonist of the melanocortin-4 receptor (MC4R).[1][2] It functions by blocking the anorexigenic (appetite-suppressing) signals mediated by the MC4R in the hypothalamus, which can lead to an increase in food intake.[3][4] This makes it a valuable tool for research into appetite regulation and conditions such as cachexia.[4]
2. What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[5][6][7] Under these conditions, the solid compound is stable for at least four years.[5][6]
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution by dissolving the this compound powder in an appropriate solvent such as DMSO or Methanol.[6][7][8] To ensure maximum recovery of the product, centrifuge the original vial before removing the cap.[5] For ease of use, you can prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6][9]
4. What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored under the following conditions:
Always store solutions in tightly sealed containers, away from moisture.[1]
5. What is the solubility of this compound in common solvents?
The solubility of this compound can vary, but typical values are:
Note that some sources describe it as sparingly soluble in DMSO at a lower concentration range of 1-10 mg/ml.[5][6]
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years[5][6] |
| Stock Solution | -80°C | 6 months[1] |
| Stock Solution | -20°C | 1 month[1] |
Table 2: Solubility
| Solvent | Concentration |
| DMSO | ≥ 250 mg/mL[1][6][7] |
| Methanol | 250 mg/mL[6][7][8] |
| Acetonitrile | 0.1-1 mg/mL[5][6] |
Table 3: In Vitro Activity
| Parameter | Value |
| IC50 (binding affinity) | 8 nM[1][7] |
| IC50 (functional assay) | 5 nM[1][7] |
Troubleshooting Guide
Issue: The this compound powder is difficult to dissolve or precipitates out of solution.
-
Question: I am having trouble getting the this compound powder to fully dissolve. What can I do?
-
Question: My this compound solution appears cloudy or has formed a precipitate after storage. Is it still usable?
-
Answer: Precipitation can occur, especially at lower temperatures or with prolonged storage. Before use, try warming the solution to 37°C and sonicating to redissolve the compound.[1][6] If the precipitate does not dissolve, the solution should be discarded as the concentration will no longer be accurate. To avoid this, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
-
Issue: Inconsistent experimental results.
-
Question: I am observing variability in my experimental results. Could this be related to the handling of this compound?
-
Answer: Inconsistent results can arise from improper storage and handling. Ensure that you are adhering to the recommended storage temperatures and avoiding multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[6][9] For in vivo studies, it is best to prepare the working solution fresh for each experiment.[1]
-
Experimental Protocols & Visualizations
This compound Mechanism of Action: MC4R Antagonism
This compound acts as an antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR). Under normal physiological conditions, agonists like α-melanocyte-stimulating hormone (α-MSH) bind to MC4R, activating the Gαs subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to downstream signaling that results in a decrease in appetite. This compound competitively blocks the binding of α-MSH to MC4R, thereby inhibiting this signaling cascade and preventing the downstream anorexigenic effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 7. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in SNT-207707 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving SNT-207707.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, potent, and orally active antagonist of the melanocortin-4 receptor (MC-4R).[1][2][3][4] Its primary mechanism of action is to block the binding of endogenous agonists to the MC-4R, thereby inhibiting its downstream signaling pathways. The MC-4R is a key regulator of energy homeostasis, and its antagonism can lead to increased food intake and decreased energy expenditure.[5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to store the compound in a sealed container, away from moisture, to maintain its stability and activity.[1]
Q3: How should I prepare the working solution of this compound for in vivo experiments?
To ensure the reliability of experimental results, it is highly recommended to prepare fresh working solutions of this compound on the day of use.[1] A suggested protocol for preparing a working solution involves first dissolving the compound in DMSO to create a stock solution, and then diluting it with a suitable vehicle such as a mixture of PEG300, Tween-80, and saline.[1]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected variability in animal body weight and food intake measurements.
High variability in in vivo efficacy studies can obscure the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Verify the concentration of this compound in the dosing solution. | Reduced standard deviation in body weight and food intake measurements across the treatment group. |
| Animal Stress | Acclimatize animals to handling and gavage procedures before the start of the experiment. Maintain a consistent light-dark cycle and minimize noise and disturbances in the animal facility. | More consistent baseline food intake and reduced stress-induced fluctuations in body weight. |
| Variability in Tumor Burden (in cachexia models) | Use a precise and consistent method for tumor cell implantation. Monitor tumor growth regularly and consider excluding animals with tumors outside a predefined size range. | A more uniform response to this compound treatment in relation to tumor-induced weight loss. |
| Improper Solution Preparation | Always prepare fresh working solutions of this compound on the day of dosing.[1] Ensure the compound is fully dissolved and the solution is homogenous. | Consistent bioavailability and exposure to the compound across all animals. |
Issue 2: Lower than expected potency (higher IC50) in in vitro functional assays.
Observing a rightward shift in the dose-response curve indicates reduced potency of this compound.
Quantitative Data Comparison:
| Parameter | Expected Value | Observed (Inconsistent) Value |
| Functional IC50 | ~5 nM[1][2][3] | > 20 nM |
| Binding Affinity (IC50) | ~8 nM[1][2][3] | > 30 nM |
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Compound Degradation | Verify the storage conditions and age of the this compound stock solution. Use a fresh vial of the compound if degradation is suspected. | Restoration of the expected IC50 values in functional and binding assays. |
| Assay Interference | Check for interference from the vehicle (e.g., DMSO) at the final concentration used in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. | A clear dose-response curve with the expected potency. |
| Cell Line Issues | Confirm the expression and functionality of the MC-4R in the cell line being used. Passage number can affect receptor expression; use cells within a validated passage range. | Consistent and reproducible assay results. |
| Incorrect Ligand Concentration | Accurately determine the concentration of the competing agonist used in the functional assay. | A competitive antagonism curve that aligns with the expected pharmacology of this compound. |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Mouse Model of Cancer-Induced Cachexia
This protocol is a generalized representation based on published studies.[5]
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Animal Model: Male CD-1 mice are implanted subcutaneously with C26 adenocarcinoma cells.
-
Treatment Groups:
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Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
This compound (e.g., 60 mg/kg, administered orally once daily)[1]
-
-
Dosing: Oral gavage is performed daily, starting the day after tumor implantation.
-
Measurements:
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Body weight and food intake are recorded daily.
-
Tumor volume is measured every other day.
-
At the end of the study, plasma and tissues can be collected for further analysis.
-
-
Data Analysis: Compare the changes in body weight, food intake, and tumor growth between the vehicle and this compound treated groups using appropriate statistical methods.
Visualizations
Caption: this compound antagonizes the MC-4R signaling pathway.
References
Technical Support Center: Optimizing S-207707 Formulations for Enhanced Bioavailability
This technical support guide is designed for researchers, scientists, and drug development professionals working with SNT-207707. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental vehicle formulation to improve bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its vehicle formulation important?
A1: this compound is a potent, selective, and orally active antagonist of the melanocortin-4 (MC-4) receptor.[1][2][3][4] Proper vehicle formulation is crucial for maximizing its solubility and absorption, thereby enhancing its bioavailability and ensuring reliable and reproducible results in preclinical studies.[5][6][7]
Q2: What are the recommended starting formulations for this compound?
A2: Several vehicle formulations have been shown to yield a clear solution of this compound at a concentration of at least 2.08 mg/mL.[1] The choice of vehicle can impact the compound's stability and absorption. Below are some established protocols.
Q3: How should this compound stock solutions be prepared and stored?
A3: It is recommended to prepare a stock solution in DMSO.[1][8] For storage, it is advised to store the stock solution in aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[1][2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness is observed in the final formulation.
-
Possible Cause: The solubility of this compound in the final vehicle mixture has been exceeded. This can be due to inaccurate pipetting of co-solvents or a change in temperature.
-
Troubleshooting Steps:
-
Verify Component Ratios: Double-check the volumes and ratios of all components in your formulation as outlined in the protocols below.
-
Gentle Warming: Gently warm the solution to 37°C to see if the precipitate dissolves. Do not overheat, as this may degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in solubilization.
-
Increase Co-solvent Percentage: If precipitation persists, consider preparing a new formulation with a slightly higher percentage of the primary co-solvent (e.g., increase PEG300 or SBE-β-CD concentration), but be mindful of potential toxicity in your experimental model.
-
Issue 2: Inconsistent results or lower-than-expected efficacy in vivo.
-
Possible Cause: Poor or variable bioavailability of this compound due to the chosen vehicle. The formulation may not be optimal for absorption in your specific animal model or administration route.
-
Troubleshooting Steps:
-
Evaluate Different Formulations: Test the different recommended formulations (PEG300-based, SBE-β-CD-based, and Corn oil-based) in a pilot study to determine which provides the most consistent and highest exposure.
-
Consider the Route of Administration: Oral gavage, subcutaneous, and intraperitoneal injections can all lead to different absorption kinetics. The optimal vehicle may differ depending on the route. For instance, lipid-based formulations like corn oil may enhance oral absorption.[5]
-
Fasting State of Animals: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered compounds. Standardize the fasting time for your animals before dosing.
-
Particle Size Reduction: While this compound is noted as orally active, if you are preparing your own suspensions, ensuring a small and uniform particle size through techniques like micronization can improve dissolution and absorption.[6][9]
-
Data Presentation: Recommended Vehicle Formulations
The following tables summarize the recommended vehicle formulations for this compound to achieve a concentration of at least 2.08 mg/mL.[1]
Table 1: PEG300-Based Formulation
| Component | Percentage of Final Volume | Example Volume for 1 mL |
| 20.8 mg/mL this compound in DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Table 2: SBE-β-CD-Based Formulation
| Component | Percentage of Final Volume | Example Volume for 1 mL |
| 20.8 mg/mL this compound in DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
Table 3: Corn Oil-Based Formulation
| Component | Percentage of Final Volume | Example Volume for 1 mL |
| 20.8 mg/mL this compound in DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
Note: The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially if the animal model is sensitive.[1]
Experimental Protocols
Protocol 1: Preparation of PEG300-Based Formulation (1 mL)
-
Start with 100 µL of a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and vortex gently to mix.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix until a homogenous solution is achieved.
Protocol 2: Preparation of SBE-β-CD-Based Formulation (1 mL)
-
Start with 100 µL of a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add 900 µL of a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in Saline.
-
Mix thoroughly until the solution is clear.
Visualizations
Caption: Troubleshooting workflow for this compound formulation issues.
Caption: Strategies to enhance this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1064662-40-3|COA [dcchemicals.com]
- 3. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 4. | BioWorld [bioworld.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 7. upm-inc.com [upm-inc.com]
- 8. apexbt.com [apexbt.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential toxicity of SNT-207707 at high concentrations
Welcome to the technical support center for SNT-207707. This resource is designed for researchers, scientists, and drug development professionals to address potential concerns regarding the in vitro toxicity of this compound, particularly at high concentrations. As this compound is a novel research compound, publicly available data on its cytotoxicity is limited. This guide provides a framework for assessing its potential toxicity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Is there any known cytotoxicity associated with this compound at high concentrations?
A1: Currently, there is no specific publicly available data detailing the cytotoxicity of this compound at high concentrations. As a selective melanocortin-4 receptor (MC-4R) antagonist, its primary pharmacological activity is well-defined.[1][2][3] However, as with any small molecule inhibitor, off-target effects or compound-specific properties could potentially lead to cytotoxicity at concentrations significantly higher than its IC50 for the MC-4R. Researchers are advised to determine the therapeutic window and potential for toxicity in their specific in vitro models.
Q2: What is the recommended starting concentration range for in vitro experiments with this compound?
A2: this compound is a potent MC-4R antagonist with a reported IC50 of 8 nM for binding and 5 nM for function.[1][2] For initial experiments, it is recommended to use a concentration range that brackets the IC50, for example, from 1 nM to 1 µM. To investigate potential toxicity, a wider range of concentrations, including those significantly above the IC50 (e.g., up to 100 µM), should be tested.
Q3: How should I prepare stock solutions of this compound to minimize solubility issues?
A3: this compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/ml).[1][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. When diluting the stock solution into aqueous media, add the stock solution to the media dropwise while vortexing to prevent precipitation.
Q4: What are the first steps I should take if I observe unexpected cell death in my experiments with this compound?
A4: If you observe unexpected cytotoxicity, it is important to first rule out experimental artifacts. This includes verifying the final concentration of this compound, ensuring the solvent concentration is not toxic to your cells, and checking for any signs of compound precipitation in the culture media. Performing control experiments, as outlined in the troubleshooting guide below, is crucial.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed in experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle control wells | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.5%). Run a vehicle-only control to confirm. |
| Cell culture conditions | Optimize cell seeding density to avoid overgrowth and nutrient depletion, which can lead to cell death. Ensure proper handling to minimize mechanical stress on cells.[5] | |
| Sudden drop in cell viability at a specific this compound concentration | Compound precipitation | Visually inspect the wells for any signs of precipitate. If precipitation is suspected, prepare fresh dilutions and consider using a lower starting stock concentration or a different solubilizing agent if compatible with your assay. |
| Off-target toxicity | At high concentrations, this compound may interact with unintended cellular targets. Consider performing counter-screening assays or using a structurally unrelated MC-4R antagonist to see if the effect is specific to this compound. | |
| Inconsistent results between experiments | Compound stability | The stability of this compound in cell culture media over the duration of the experiment is unknown. Prepare fresh working solutions for each experiment from a frozen stock. |
| Assay variability | Ensure consistent cell numbers, incubation times, and reagent preparation. Refer to the specific troubleshooting sections for the MTT and LDH assays below. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2][4][6]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[5][7][8]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Add different concentrations of this compound to the wells. Include controls for spontaneous LDH release (vehicle-only) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Data Presentation
The following table provides a template for presenting dose-response data for this compound from in vitro cytotoxicity assays.
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.5 |
| 0.1 | 98.7 ± 4.8 | 6.2 ± 1.8 |
| 1 | 95.3 ± 6.1 | 8.9 ± 2.1 |
| 10 | 85.1 ± 7.3 | 15.4 ± 3.5 |
| 50 | 60.2 ± 8.5 | 45.8 ± 6.2 |
| 100 | 35.8 ± 9.1 | 70.3 ± 8.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothetical caspase-dependent apoptosis pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent delivery of SNT-207707 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the consistent delivery of SNT-207707 in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of this compound in long-term experimental settings.
Issue 1: High variability in plasma concentrations of this compound between subjects.
-
Question: We are observing significant inter-animal variability in the plasma levels of this compound in our long-term oral gavage study. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations following oral gavage can stem from several factors. Firstly, ensure the formulation is homogenous and the compound is fully dissolved or evenly suspended before each administration. This compound has been successfully administered by oral gavage in a vehicle of 10% Hydroxypropyl-β-cyclodextrin in 100 mM saline solution[1]. Inconsistent gavage technique can also lead to variability; ensure all personnel are properly trained to minimize stress and ensure accurate delivery to the stomach. The volume and timing of administration relative to the animal's light/dark cycle and feeding schedule should be kept consistent across all subjects.
Issue 2: Decrease in the efficacy of this compound over the course of a long-term study.
-
Question: Our study involves daily subcutaneous injections of this compound, and we've noticed a diminishing therapeutic effect over several weeks. What could be the underlying reason?
-
Answer: A gradual loss of efficacy in long-term studies with subcutaneous administration can be due to several factors. One possibility is the development of injection site reactions, such as fibrosis or inflammation, which can impair consistent absorption of the compound. It is crucial to rotate injection sites to minimize this risk. Another consideration is the stability of the prepared this compound solution. Ensure that the storage conditions of your stock and working solutions are appropriate and that fresh solutions are prepared regularly to prevent degradation of the compound.
Issue 3: Unexpected changes in animal behavior or health during the study.
-
Question: Some of our animals are showing signs of distress or unexpected weight loss not attributable to the expected pharmacological effect of this compound. How should we troubleshoot this?
-
Answer: Any adverse health effects should be taken seriously. First, re-evaluate the formulation and vehicle for any potential toxicity or irritation. The purity of the this compound compound should also be confirmed. Review the administration procedure to rule out any potential for injury or undue stress. It is also important to consider the possibility of off-target effects of the compound, and a thorough review of the literature for any known side effects is recommended. If the issues persist, consider a dose-reduction or a different administration route.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For oral gavage, a formulation of 10% Hydroxypropyl-β-cyclodextrin in 100 mM saline solution has been used successfully in mice[1]. For subcutaneous injections, while a specific vehicle for this compound is not detailed in the provided search results, a common approach for similar compounds is to use a vehicle that ensures solubility and biocompatibility, such as a solution containing DMSO and PEG300, followed by dilution in saline. A suggested starting point for formulation development could be 10% DMSO, 40% PEG300, and 50% saline. However, it is crucial to perform small-scale tolerability studies to confirm the suitability of any new vehicle.
Q2: How should this compound solutions be prepared and stored for long-term studies?
A2: To ensure consistency, this compound solutions should be prepared fresh daily if possible. If stock solutions are to be used, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before administration, the solution should be brought to room temperature and vortexed to ensure homogeneity. The stability of this compound in the chosen vehicle over the intended storage period should be validated.
Q3: What are the key parameters to monitor to ensure consistent delivery of this compound?
A3: Regular monitoring of plasma concentrations of this compound at consistent time points post-administration is the most direct way to assess delivery consistency. Additionally, monitoring pharmacodynamic markers, such as changes in food intake or body weight, can provide an indirect measure of consistent biological activity. Keeping detailed records of dosing times, volumes, and any observed irregularities during administration is also crucial.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility | ||
| In DMSO | ≥ 250 mg/mL (454.40 mM) | [2][3] |
| In Methanol | 250 mg/mL (454.40 mM) | [2][3] |
| Stability | ||
| Storage Temperature | Store at -20°C | [2][3] |
Note: The provided search results did not contain extensive quantitative data for a detailed comparative table. The information above is based on the available product data sheets.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin in 100 mM saline solution. Gently warm and stir the solution until the Hydroxypropyl-β-cyclodextrin is completely dissolved. Allow the solution to cool to room temperature.
-
This compound Dissolution: Weigh the required amount of this compound powder. Add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while vortexing or sonicating until the this compound is fully dissolved.
-
Final Preparation: Adjust the final volume with the vehicle to achieve the desired concentration. Visually inspect the solution for any undissolved particles.
-
Administration: Administer the solution to the animals at a volume of 10 ml/kg body weight using an appropriate-sized gavage needle[1].
Protocol 2: Pharmacokinetic Analysis of this compound
-
Dosing: Administer this compound to the animals via the chosen route (oral gavage or subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). The exact time points should be optimized based on the expected pharmacokinetic profile of the compound.
-
Plasma Preparation: Process the blood samples to obtain plasma. This typically involves centrifugation to separate the blood cells.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to assess the absorption and exposure of this compound.
Mandatory Visualization
Caption: this compound acts as an antagonist to the MC4R signaling pathway.
Caption: A typical experimental workflow for a long-term in vivo study with this compound.
Caption: A logical guide for troubleshooting inconsistent results in this compound studies.
References
Validation & Comparative
A Comparative Guide to SNT-207707 and Other Non-Peptidic MC4R Antagonists for Researchers
An in-depth analysis of SNT-207707 in the landscape of non-peptidic melanocortin-4 receptor antagonists, providing key performance data and detailed experimental methodologies for drug development professionals.
The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis and appetite, making it a prime target for therapeutic intervention in conditions such as cachexia and anorexia. The development of non-peptidic, orally bioavailable MC4R antagonists represents a significant advancement in this field. This guide provides a comparative overview of this compound and other notable non-peptidic MC4R antagonists, focusing on their pharmacological profiles and the experimental protocols used for their evaluation.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound alongside other selected non-peptidic MC4R antagonists.
In Vitro Pharmacology
| Compound | Binding Affinity (IC50, nM) | Functional Antagonism (IC50, nM) | Selectivity over MC3R | Selectivity over MC5R |
| This compound | 8[1] | 5[1] | >200-fold[1] | >200-fold[1] |
| SNT207858 | 22[1] | 11 | >170-fold[1] | >40-fold[1] |
| BL-6020/979 | Potent (specific value not stated) | Potent (specific value not stated) | Selective (specific value not stated) | Selective (specific value not stated) |
| ML00253764 | Not Available | IC50s: 33.7 nM (WM 266-4), 11.1 nM (A-2058)[2] | Selective (specific value not stated) | Selective (specific value not stated) |
| PF-07258669 | Ki = 0.46 nM | IC50 = 13 nM | Selective (specific value not stated) | Selective (specific value not stated) |
In Vivo Efficacy & Pharmacokinetics
| Compound | Animal Model | Dosing | Key Findings | Oral Bioavailability |
| This compound | Healthy Mice | 20 mg/kg (s.c.) | Distinctly increased food intake[1] | Orally active[3] |
| C26 Adenocarcinoma Mouse Model | Oral (daily) | Significantly reduced tumor-induced weight loss[1] | Orally active[3] | |
| SNT207858 | C26 Adenocarcinoma Mouse Model | Oral (daily) | Significantly reduced tumor-induced weight loss[1] | Orally active[3] |
| BL-6020/979 | Healthy Mice | Oral | Increased food intake and decreased energy expenditure[4] | Orally bioavailable in mice, rats, and dogs |
| Murine C26 Adenocarcinoma Model | Oral | Ameliorated cachexia-like symptoms[4] | Orally bioavailable in mice, rats, and dogs | |
| ML00253764 | Lewis Lung Carcinoma & Colon Carcinoma Mouse Models | 15 mg/kg (twice daily) or 30 mg/kg (s.c.) | Prevented malignant cachexia | Not Available |
| PF-07258669 | Aged Rat Model | 0.3-10 mg/kg (p.o., twice daily) | Increased daily food intake and body weight | 93% in dogs |
| Compound 12i | Satiated Mice | 10 mg/kg (oral) | Statistically significant increases in food intake[5] | Orally bioavailable in rats[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of non-peptidic MC4R antagonists.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for the MC4R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)
-
Radioligand (e.g., [¹²⁵I]-NDP-α-MSH or [¹²⁵I]-SHU9119)
-
Non-labeled competitor (e.g., NDP-α-MSH for non-specific binding)
-
Test compounds (e.g., this compound)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-hMC4R cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competitor.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the MC4R signaling pathway.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium
-
MC4R agonist (e.g., α-MSH or a synthetic agonist like NDP-α-MSH)
-
Test compounds (e.g., this compound)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Plating: Seed HEK293-hMC4R cells into 96-well or 384-well plates and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the MC4R agonist (typically at its EC80 concentration) to the wells and incubate for a specified time (e.g., 30-60 minutes) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
In Vivo Food Intake Study in Rodents
This study evaluates the effect of an MC4R antagonist on food consumption in animal models.
Materials:
-
Rodents (e.g., mice or rats), typically male and of a specific strain and age.
-
Standard rodent chow and water.
-
Test compound (e.g., this compound) and vehicle control.
-
Dosing equipment (e.g., gavage needles for oral administration or syringes for injection).
-
Metabolic cages or standard cages with pre-weighed food.
Procedure:
-
Acclimation: Acclimate the animals to their housing conditions and handling for at least one week.
-
Fasting: In some protocols, animals may be fasted for a specific period before the study to standardize hunger levels.
-
Dosing: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, subcutaneous injection).
-
Food Presentation: Provide a pre-weighed amount of food to each animal immediately after dosing.
-
Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food. Account for any spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental workflows.
Caption: MC4R Signaling Pathway.
Caption: Experimental Workflow.
Caption: Comparison Framework.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.sssup.it [iris.sssup.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent and orally active non-peptide antagonists of the human melanocortin-4 receptor based on a series of trans-2-disubstituted cyclohexylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of SNT-207707 for MC4R over MC3R and MC5R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SNT-207707, a selective antagonist for the melanocortin-4 receptor (MC4R), against other melanocortin receptors, specifically MC3R and MC5R. The following sections detail its binding affinity and functional activity, benchmarked against other known MC4R antagonists, and provide standard experimental protocols for validation.
Executive Summary
This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a key target in the regulation of energy homeostasis and appetite.[1][2][3][4] Experimental data demonstrates that this compound exhibits high affinity for MC4R with an IC50 of 8 nM in binding assays and 5 nM in functional assays.[5][6][7][8] Notably, it displays a selectivity of over 200-fold for MC4R when compared to MC3R and MC5R.[5] While the precise IC50 or Ki values for this compound at MC3R and MC5R are not publicly detailed, the substantial selectivity underscores its potential for targeted therapeutic applications with minimized off-target effects. This guide offers a quantitative comparison with other MC4R antagonists and outlines the methodologies for independent validation.
Data Presentation: Comparative Selectivity of MC4R Antagonists
The following tables summarize the binding affinities (Ki or IC50) and functional activities (IC50) of this compound and other well-characterized MC4R antagonists. This data allows for a direct comparison of their potency and selectivity profiles.
Table 1: Binding Affinity of this compound and Other MC4R Antagonists
| Compound | MC4R (nM) | MC3R (nM) | MC5R (nM) | Selectivity (MC4R vs MC3R) | Selectivity (MC4R vs MC5R) |
| This compound | 8 (IC50)[5][6][7] | >1600 (IC50) | >1600 (IC50) | >200-fold[5] | >200-fold[5] |
| SNT-207858 | 22 (IC50)[5][6] | ~3740 (IC50) | ~880 (IC50) | ~170-fold[5] | ~40-fold[5] |
| HS024 | 0.29 (Ki) | 5.45 (Ki) | 3.29 (Ki) | ~19-fold | ~11-fold |
| HS014 | 3.16 (Ki)[6] | 54.4 (Ki)[6] | 694 (Ki)[6] | ~17-fold | ~220-fold |
| JKC363 | 0.5 (IC50)[6][7] | 44.9 (IC50)[6] | Not Reported | ~90-fold[6] | Not Reported |
Table 2: Functional Activity of this compound and Other MC4R Antagonists
| Compound | MC4R (nM) | MC3R (nM) | MC5R (nM) |
| This compound | 5 (IC50)[5][6][7] | Not Reported | Not Reported |
| SNT-207858 | 11 (IC50)[6] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the selectivity of this compound.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the IC50 and Ki values of this compound at human MC3R, MC4R, and MC5R.
Materials:
-
HEK293 cells transiently or stably expressing human MC3R, MC4R, or MC5R.
-
Cell membrane preparations from the above cells.
-
[125I]-NDP-α-MSH (radioligand).
-
Non-labeled NDP-α-MSH (for non-specific binding determination).
-
This compound and other test compounds.
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the target receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [125I]-NDP-α-MSH at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding: For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of non-labeled NDP-α-MSH in addition to the radioligand and membranes.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger for melanocortin receptors.
Objective: To determine the functional potency (IC50) of this compound as an antagonist at human MC3R, MC4R, and MC5R.
Materials:
-
HEK293 cells transiently or stably expressing human MC3R, MC4R, or MC5R.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
α-Melanocyte-stimulating hormone (α-MSH) or another suitable agonist.
-
This compound and other test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target receptor into a 96-well plate and allow them to attach overnight.
-
Compound Pre-incubation: Replace the culture medium with a serum-free medium containing a PDE inhibitor. Add varying concentrations of the antagonist (this compound) to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., α-MSH at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the MC4R signaling pathway.
Caption: Workflow for determining the binding affinity and functional potency of this compound.
Caption: Simplified signaling cascade of the melanocortin-4 receptor (MC4R).
References
- 1. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]
- 4. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 7. Melanocortin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of SNT-207707 and Other Novel Therapeutics for Cachexia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cachexia, a multifactorial syndrome characterized by severe body weight loss, fat and muscle mass depletion, anorexia, and systemic inflammation, presents a significant challenge in the management of chronic diseases, particularly cancer. The complex pathophysiology of cachexia has spurred the development of various therapeutic strategies targeting distinct molecular pathways. This guide provides a comprehensive cross-study comparison of SNT-207707, a selective melanocortin-4 receptor (MC-4R) antagonist, with other emerging therapeutics for cachexia, including another MC-4R antagonist (TCMCB07), a ghrelin receptor agonist (Anamorelin), and a GDF-15 inhibitor (Ponsegromab). The objective is to offer an evidence-based comparison of their efficacy, mechanisms of action, and experimental validation to aid researchers and drug development professionals in this critical field.
Comparative Efficacy of Cachexia Therapeutics
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound and its comparators on key cachexia indicators.
Table 1: Effects of Melanocortin-4 Receptor Antagonists on Cachexia in Preclinical Models
| Compound | Animal Model | Dosage and Administration | Duration | Change in Body Weight | Change in Lean Body Mass | Change in Fat Mass | Change in Food Intake | Reference |
| This compound | C26 Adenocarcinoma Mice | 30 mg/kg, oral, once daily | 15 days | Almost completely prevented tumor-induced weight loss | Diminished loss | Diminished loss | Distinctly increased | [1] |
| SNT-209858 | C26 Adenocarcinoma Mice | 30 mg/kg, oral, once daily | 15 days | Almost completely prevented tumor-induced weight loss | Diminished loss | Diminished loss | Distinctly increased | [1] |
| TCMCB07 | Cisplatin-induced Cachexia Rats | 3 mg/kg/day, subcutaneous | 21 days | Robustly increased vs. Cis/saline | Markedly attenuated loss (cardiac and skeletal) | Gained 37.68% vs. Cis/saline loss of 91.33% | Significantly increased | [2] |
| TCMCB07 | 5-FU-induced Cachexia Rats | 3 mg/kg/day, subcutaneous | 21 days | Robustly increased vs. 5-FU/saline | Attenuated loss (cardiac), modestly changed (skeletal) | Gained 70.19% vs. 5-FU/saline loss of 52.61% | Significantly increased | [2] |
Table 2: Effects of Ghrelin Receptor Agonist (Anamorelin) in Preclinical and Clinical Studies
| Study Type | Population | Dosage and Administration | Duration | Change in Body Weight | Change in Lean Body Mass | Change in Food Intake | Reference |
| Preclinical | Rats | 3, 10, or 30 mg/kg, oral, once daily | 6 days | Significantly and dose-dependently increased | Not specified | Significantly and dose-dependently increased | [3] |
| Phase I | Healthy Volunteers | 50 or 75 mg, oral, single dose | 6 days | Significant dose-related weight gain | Not specified | Increased | [4] |
| Phase II | Cancer Patients (CACS) | 50 mg/day, oral | 3 days | Significantly increased (0.77kg vs. -0.33kg placebo) | Not specified | Not specified | [4] |
| Phase III (ROMANA 1) | NSCLC Patients | 100 mg, oral, once daily | 12 weeks | Increased by 2.2 kg vs. 0.14 kg placebo | Increased by 1.10 kg vs. -0.44 kg placebo | Not specified | [5] |
Table 3: Effects of GDF-15 Inhibitor (Ponsegromab) in a Phase 2 Clinical Trial
| Dosage Group | Patient Population | Administration | Duration | Mean Change in Body Weight from Baseline | Key Secondary Outcomes | Reference |
| 100 mg | Cancer patients with cachexia | Subcutaneous, every 4 weeks | 12 weeks | +2.02% | - | [6][7] |
| 200 mg | Cancer patients with cachexia | Subcutaneous, every 4 weeks | 12 weeks | +3.48% | - | [6][7] |
| 400 mg | Cancer patients with cachexia | Subcutaneous, every 4 weeks | 12 weeks | +5.61% | Improvements in appetite, physical activity, and skeletal muscle index | [6][7] |
| Placebo | Cancer patients with cachexia | Subcutaneous, every 4 weeks | 12 weeks | - | - | [6][7] |
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed target distinct signaling pathways implicated in the pathogenesis of cachexia.
Melanocortin-4 Receptor (MC-4R) Antagonism
This compound and TCMCB07 act by blocking the MC-4R in the hypothalamus. In cachexia, pro-inflammatory cytokines stimulate the production of melanocortin agonists like α-melanocyte-stimulating hormone (α-MSH), which bind to MC-4R, leading to decreased appetite and increased energy expenditure. By antagonizing this receptor, these compounds aim to reverse these effects, thereby increasing food intake and preserving body mass.[1][8]
Caption: MC-4R Antagonist Mechanism of Action.
Ghrelin Receptor Agonism
Anamorelin mimics the action of ghrelin, an orexigenic peptide. It stimulates the growth hormone secretagogue receptor (GHSR) in the hypothalamus, which leads to increased appetite and food intake. Additionally, ghrelin signaling can promote the release of growth hormone, which has anabolic effects, potentially contributing to the preservation of lean body mass.[3][4]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. <span>Effect of melanocortin-4 receptor antagonist TCMCB07 on chemotherapy-induced anorexia and weight loss in rats.</span> - ASCO [asco.org]
- 3. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncology Update: Anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfizer Presents Positive Data from Phase 2 Study of Ponsegromab in Patients with Cancer Cachexia | Pfizer [pfizer.com]
- 7. Pfizer Shares Positive Phase 2 Results for Ponsegromab in Cancer Cachexia [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of SNT-207707 and Peptidic MC4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the non-peptidic, orally active melanocortin-4 receptor (MC4R) antagonist SNT-207707 with peptidic MC4R antagonists. The data presented is compiled from preclinical studies and aims to offer an objective overview for researchers in the fields of metabolism, oncology, and drug development.
Introduction to MC4R Antagonism
The melanocortin-4 receptor (MC4R) is a key component of the central nervous system's regulation of energy homeostasis. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure. Conversely, antagonism of MC4R has emerged as a promising therapeutic strategy for conditions characterized by anorexia and cachexia, such as those associated with cancer. This guide focuses on the comparative in vivo effects of this compound, a small molecule antagonist, and peptidic antagonists, which represent an earlier class of MC4R-targeting compounds.
Data Summary
The following tables summarize the in vivo efficacy of this compound and the peptidic MC4R antagonists SHU9119 and TCMCB07, focusing on their effects on food intake and body weight in animal models.
Table 1: Effect on Food Intake in Healthy Animals
| Compound | Species | Administration Route | Dose | Observation Period | Change in Food Intake | Reference |
| This compound | Mice | Oral (gavage) | 60 mg/kg | 4 hours | ~2-fold increase vs. vehicle | [1] |
| 120 mg/kg | 4 hours | ~3.5-fold increase vs. vehicle[1] | [1] | |||
| Subcutaneous | 20 mg/kg | 4 hours | Significant increase vs. vehicle | [1] | ||
| SHU9119 | Rats | Intracerebroventricular | 0.25 nmol | 24 hours | Significant increase vs. vehicle | [2] |
| 0.50 nmol | 24 hours | Significant increase vs. vehicle | [2] | |||
| 1.0 nmol | 24 hours | Significant increase vs. vehicle | [2] | |||
| PG932 (SHU9119 derivative) | Mice | Intraperitoneal | 4 mg/kg | 2 hours | Significant increase vs. saline and SHU9119[3] | [3] |
| TCMCB07 | Rats | Intraperitoneal | 3 mg/kg/day | 6 days (cumulative) | Significantly greater than tumor/saline group | [4] |
| Subcutaneous | 1.5 mg/kg/day (low dose) | 7 days (cumulative) | Significant increase vs. tumor/saline group | [5] | ||
| 3 mg/kg/day (high dose) | 7 days (cumulative) | Significant increase vs. tumor/saline group | [5] |
Table 2: Efficacy in Cancer-Induced Cachexia Models
| Compound | Species | Cancer Model | Administration Route | Dose | Study Duration | Effect on Body Weight | Reference |
| This compound | Mice | C26 Adenocarcinoma | Oral (gavage) | 60 mg/kg/day | 18 days | Almost completely prevented tumor-induced weight loss | [1] |
| TCMCB07 | Rats | Methylcholanthrene Sarcoma | Subcutaneous | 1.5 mg/kg/day (low dose) | 7 days | Significantly attenuated body weight loss vs. tumor/saline group | [5] |
| 3 mg/kg/day (high dose) | 7 days | Significantly attenuated body weight loss vs. tumor/saline group | [5] | ||||
| Intracerebroventricular | 4 doses over 4 days | 4 days | Significantly increased body weight vs. tumor/saline group | [4] |
Experimental Protocols
C26 Adenocarcinoma-Induced Cachexia Model in Mice (as per Weyermann et al., 2009)[1][6][7][8]
-
Cell Culture: C26 adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Tumor Implantation: A suspension of C26 cells (e.g., 1x10^6 cells) is injected subcutaneously into the flank of male BALB/c mice.
-
Treatment: Oral administration of this compound (e.g., 60 mg/kg) or vehicle is initiated the day after tumor implantation and continued daily for the duration of the study (e.g., 18 days).
-
Monitoring: Body weight, tumor volume, and food intake are monitored regularly.
-
Endpoint Analysis: At the end of the study, body composition (lean and fat mass) can be determined, and tumors are excised and weighed.
Food Intake Studies in Healthy Animals
-
This compound (Oral Administration): Healthy male CD-1 mice are housed in groups. Following a habituation period, mice are administered this compound or vehicle by oral gavage. Food intake is then measured for a defined period (e.g., 4 hours) post-administration.[1]
-
SHU9119 (Intracerebroventricular Administration): Male rats are surgically implanted with a cannula into the lateral ventricle. Following a recovery period, conscious and freely moving rats are administered SHU9119 or vehicle directly into the ventricle. Food intake is then monitored over a specified time course (e.g., 24-96 hours).[2][6]
Visualizations
MC4R Signaling Pathway
References
- 1. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brainstem Application of Melanocortin Receptor Ligands Produces Long-Lasting Effects on Feeding and Body Weight | Journal of Neuroscience [jneurosci.org]
- 3. A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia [jci.org]
- 6. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SNT-207707 and TCMCB07 in Preclinical Cachexia Models
For Immediate Release
This guide provides a comparative analysis of two investigational drugs, SNT-207707 and TCMCB07, for the treatment of cachexia. The information is compiled from published preclinical studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of these compounds.
Cachexia is a complex metabolic syndrome characterized by severe body weight loss, muscle wasting, and anorexia, and is associated with chronic diseases such as cancer. Both this compound and TCMCB07 target the melanocortin signaling pathway, a key regulator of appetite and energy homeostasis, but differ in their chemical nature and route of administration. This guide summarizes the available preclinical data for each compound.
Mechanism of Action
Both this compound and TCMCB07 are antagonists of the melanocortin-4 receptor (MC4R).[1][2][3] The melanocortin system in the hypothalamus plays a crucial role in regulating food intake and energy expenditure.[1][2][4] In pathological states like cachexia, this system can become overactive, leading to decreased appetite and increased catabolism.[4] By blocking the MC4R, both compounds aim to inhibit this overactive signaling, thereby stimulating appetite, increasing anabolism, and preserving lean body mass.[1][2][5][6] TCMCB07 is described as a peptide antagonist of both melanocortin type 3 and 4 receptors (MC3R/MC4R).[7][8] this compound is a non-peptidic, orally active MC4R antagonist.[1][2]
Figure 1: Simplified signaling pathway of MC4R antagonists in cachexia.
Preclinical Efficacy
Direct head-to-head studies of this compound and TCMCB07 are not available in the public domain. The following tables summarize data from separate preclinical studies in rodent models of cachexia.
This compound: C26 Adenocarcinoma Mouse Model
This compound, a non-peptidic, orally active MC4R antagonist, was evaluated in a mouse model of cancer-induced cachexia using C26 adenocarcinoma cells.[1][2][9][10]
| Parameter | Vehicle Control (Tumor) | This compound (20 mg/kg, p.o.) | Outcome |
| Body Weight | Significant loss | Almost completely prevented weight loss | Positive |
| Lean Body Mass | Distinct loss | Diminished loss | Positive |
| Fat Mass | Distinct loss | Diminished loss | Positive |
| Food Intake | Not specified | Distinctly increased in healthy mice | Positive |
Data from Weyermann et al., 2009.[2][9][10]
TCMCB07: Multiple Cachexia Models
TCMCB07, a peptide antagonist of MC3R/MC4R, has been studied in various rodent models of cachexia, including cancer, chronic kidney disease (CKD), and lipopolysaccharide (LPS)-induced anorexia.[3][5][11][12]
Methylcholanthrene Sarcoma Rat Model [3][5][11][12]
| Parameter | Vehicle Control (Tumor) | TCMCB07 (s.c. & p.o.) | Outcome |
| Body Weight | Significant loss | Attenuated body weight loss | Positive |
| Lean Body Mass | Significant loss | Preserved lean mass | Positive |
| Fat Mass | Significant loss | Preserved fat mass | Positive |
| Food Intake | Reduced | Increased food intake | Positive |
Chronic Kidney Disease (CKD) Rat Model [3][5][11][12]
| Parameter | Vehicle Control (CKD) | TCMCB07 (s.c.) | Outcome |
| Body Weight | Significant loss | Reversed body weight loss | Positive |
| Lean Body Mass | Significant loss | Increased lean mass | Positive |
| Fat Mass | Significant loss | Increased fat mass | Positive |
| Food Intake | Reduced | Increased food intake | Positive |
Pancreatic and Head and Neck Cancer Mouse Models [13]
| Parameter | Vehicle Control (Tumor) | TCMCB07 (s.c.) | Outcome |
| Body Weight | Significant loss | Attenuated body weight loss | Positive |
| Lean Body Mass | Significant loss | Preserved lean mass | Positive |
| Muscle Wasting | Present | Attenuated muscle wasting | Positive |
| Food Intake | Not specified | Modest improvements | Positive |
Experimental Protocols
This compound: C26 Adenocarcinoma-Induced Cachexia Model[9][10]
-
Animal Model: Male BALB/c mice.
-
Tumor Induction: Subcutaneous implantation of C26 adenocarcinoma cells.
-
Treatment: Once daily oral administration of this compound (20 mg/kg) starting the day after tumor implantation.
-
Parameters Measured: Body weight, body composition (lean and fat mass) using nuclear magnetic resonance, and tumor weight.
Figure 2: Experimental workflow for the this compound C26 cachexia model.
TCMCB07: General Cachexia Models[3][5][11]
-
Animal Models: Rats (for sarcoma and CKD models) and mice (for pancreatic and head and neck cancer models).[3][5][13]
-
Cachexia Induction:
-
Treatment: Peripheral administration via subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) routes.[5][11]
-
Parameters Measured: Body weight, food intake, body composition (lean and fat mass), and hypothalamic inflammatory gene expression.[5][11]
Figure 3: Generalized experimental workflow for TCMCB07 cachexia models.
Clinical Development
TCMCB07 has progressed to clinical trials. A Phase 1 study in healthy volunteers has been completed, demonstrating that the drug was well-tolerated.[8][14] A modest increase in body weight and hunger was observed in the treatment groups compared to placebo.[8] Endevica Bio, the developer of TCMCB07, initiated a Phase 2 trial in 2025 to evaluate the drug's efficacy in cancer patients.[15] The current status of clinical development for this compound is not detailed in the available search results.
Summary and Conclusion
Both this compound and TCMCB07 have demonstrated promising preclinical efficacy in mitigating the effects of cachexia in rodent models.
-
This compound is a non-peptidic, orally available MC4R antagonist that has shown efficacy in a cancer-induced cachexia model in mice.[1][2] The oral route of administration could offer a significant advantage for patient convenience.[1][2]
-
TCMCB07 is a peptide antagonist of MC3R/MC4R that has shown robust efficacy across multiple cachexia models, including those induced by cancer and chronic kidney disease.[3][5] It has progressed to Phase 2 clinical trials, indicating a more advanced stage of development.[15]
While a direct comparison is not possible due to the lack of head-to-head studies, both compounds validate the melanocortin pathway as a viable target for anti-cachexia therapies. The choice between a small molecule oral drug like this compound and a peptide-based injectable like TCMCB07 will likely depend on a variety of factors including their full efficacy and safety profiles in human populations, as well as patient and physician preferences. Further clinical data, particularly for TCMCB07 from its ongoing Phase 2 trial, will be critical in determining its therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease-associated cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. swolverine.com [swolverine.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. endevicabio.com [endevicabio.com]
- 13. Endevica Bio Reports TCMCB07 Preserves Lean Body Mass in Preclinical Cancer Cachexia Study - BioSpace [biospace.com]
- 14. TCMCB07 for Cachexia · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. endevicabio.com [endevicabio.com]
A Comparative Analysis of SNT-207707 and PF-07258669: Pharmacokinetic and Pharmacodynamic Profiles
In the landscape of melanocortin-4 receptor (MC4R) antagonists, both SNT-207707 and PF-07258669 have emerged as significant orally active compounds with therapeutic potential in conditions characterized by appetite loss, such as anorexia and cachexia.[1][2][3] This guide provides a detailed comparison of their pharmacokinetic and pharmacodynamic properties based on available preclinical data, aimed at researchers, scientists, and drug development professionals.
Pharmacodynamic Properties
Both this compound and PF-07258669 function as selective antagonists of the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy homeostasis located in the brain.[2][3] By blocking the action of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), these antagonists can effectively stimulate food intake and lead to weight gain.[2]
Table 1: Comparative Pharmacodynamic Parameters
| Parameter | This compound | PF-07258669 |
| Mechanism of Action | Selective MC4R Antagonist[4][5][6] | Selective MC4R Antagonist[1][7] |
| Potency (Human MC4R) | IC₅₀: 8 nM (binding), 5 nM (function)[4][5] | Kᵢ: 0.46 nM; IC₅₀: 13 nM[1] |
| Potency (Rat MC4R) | Not specified | Kᵢ: 520 pM[7] |
| Potency (Dog MC4R) | Not specified | Kᵢ: 94 pM[7] |
| Selectivity | >200-fold selective for MC4R over MC3R and MC5R[4] | >200-fold selective for MC4R over MC1R, MC3R, and MC5R[7] |
| In Vivo Efficacy | A single 20 mg/kg subcutaneous injection increased food intake in mice. Daily oral administration reduced tumor-induced weight loss in mice.[4] | Dose-responsive increases in food intake and body weight in aged rats. An unbound-brain EC₅₀ of 32 nM was associated with a 0.5% body weight increase per day.[7] |
Pharmacokinetic Properties
Both molecules are designed for oral administration and demonstrate the ability to cross the blood-brain barrier to reach their target in the central nervous system.[2][6]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | PF-07258669 |
| Oral Bioavailability | Orally active[4] | 28% (aged rats)[7], 93% (dogs)[1] |
| Brain Penetration | Blood-Brain Barrier (BBB) penetrating[6] | Steady state unbound-brain to unbound-plasma concentration ratio (Cb,u/Cp,u) of 0.16 in aged rats[7] |
| Clinical Development | Preclinical[4] | Phase I Clinical Trials[7][8] |
Signaling Pathway and Experimental Workflow
The antagonism of the MC4R by this compound and PF-07258669 interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade that leads to appetite suppression.
Caption: Signaling pathway of MC4R antagonism by this compound and PF-07258669.
A typical experimental workflow to determine the pharmacokinetic profile of an orally administered compound like this compound is depicted below.
Caption: A representative experimental workflow for pharmacokinetic analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the potency (IC₅₀) and binding affinity (Kᵢ) of the compounds for the MC4R.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human MC4R are cultured under standard conditions.
-
Binding Assay (for IC₅₀/Kᵢ):
-
Cell membranes are prepared from the cultured cells.
-
A radiolabeled ligand for MC4R (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or PF-07258669).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
-
Functional Assay (for IC₅₀):
-
Whole cells are incubated with a known concentration of an MC4R agonist (e.g., α-MSH) and varying concentrations of the test compound.
-
The intracellular accumulation of cyclic AMP (cAMP), a second messenger in the MC4R signaling pathway, is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production is determined as the functional IC₅₀.
-
-
In Vivo Pharmacodynamic (Food Intake) Studies
-
Objective: To assess the effect of the compounds on food intake and body weight in animal models.
-
Methodology (based on rodent models):
-
Animal Model: Male CD-1 mice or aged rats are used.[4][7] The animals are housed individually to allow for accurate food intake measurement.
-
Acclimation: Animals are acclimated to the housing conditions and handling for a sufficient period before the experiment.
-
Dosing:
-
Measurement:
-
Food intake and body weight are measured at regular intervals (e.g., daily) throughout the study.
-
Spillage of food is accounted for to ensure accurate measurement of consumption.
-
-
Data Analysis: The food intake and change in body weight in the compound-treated group are compared to the vehicle-treated control group using appropriate statistical methods.
-
Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile (e.g., bioavailability, brain penetration) of the compounds after oral administration.
-
Methodology (based on rodent models):
-
Animal Model: Male CD-1 mice or aged rats are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing: A single oral dose of the compound (e.g., 60 mg/kg this compound by gavage) is administered.[4]
-
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 1, 3, and 6 hours post-dose) via the cannula.[4]
-
For brain penetration studies, animals are euthanized at specific time points, and both blood and brain tissue are collected.
-
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation. Brain tissue is homogenized.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenate is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and brain-to-plasma concentration ratio are calculated using appropriate software. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Conclusion
Both this compound and PF-07258669 are potent and selective MC4R antagonists with demonstrated efficacy in preclinical models of appetite stimulation. PF-07258669 appears to be at a more advanced stage of development, with published data on its oral bioavailability in multiple species and its progression into Phase I clinical trials.[1][7][8] While direct comparative studies are not publicly available, the data presented in this guide provides a valuable summary for researchers in the field of metabolic diseases and drug development. The detailed experimental protocols offer a foundation for designing further studies to directly compare these and other MC4R antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 8. drughunter.com [drughunter.com]
A Comparative Guide to the Reproducibility of SNT-207707-Induced Hyperphagia in Different Mouse Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated hyperphagic effects of the selective melanocortin-4 receptor (MC4R) antagonist, SNT-207707, across different, commonly used inbred mouse strains. While direct comparative studies on this compound across multiple strains are not yet available in the published literature, this document synthesizes existing data on MC4R antagonist effects and outlines a robust experimental framework for assessing the reproducibility of this compound-induced hyperphagia. The provided data tables are illustrative, designed to guide researchers in structuring and presenting their findings from such comparative studies.
Introduction to this compound and the Melanocortin-4 Receptor (MC4R) Pathway
This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R)[1][2]. The MC4R is a key component of the central nervous system's regulation of energy homeostasis and appetite[3][4]. Located in the hypothalamus, the MC4R is activated by α-melanocyte-stimulating hormone (α-MSH), leading to a sensation of satiety and reduced food intake. Conversely, antagonism of the MC4R by compounds like this compound blocks this anorexigenic signaling, resulting in increased food consumption, or hyperphagia[1][2][5]. This mechanism of action makes MC4R antagonists a subject of interest for conditions characterized by appetite loss, such as cachexia[1][2].
The reproducibility of pharmacological effects across different genetic backgrounds is a critical aspect of preclinical drug development. Mouse strains such as C57BL/6J, BALB/c, and DBA/2J exhibit well-documented differences in their physiology, metabolism, and neurobiology, which could influence their response to MC4R antagonism[6][7][8][9]. Understanding these potential strain-dependent variations is essential for the robust evaluation of this compound's therapeutic potential.
MC4R Signaling Pathway in Appetite Regulation
The following diagram illustrates the central role of the MC4R in the hypothalamic regulation of food intake.
Comparative Analysis of this compound-Induced Hyperphagia
The following tables present a template for summarizing quantitative data from a comparative study. The values are hypothetical and serve as a guide for data presentation.
Table 1: Cumulative Food Intake (grams) in Male Mice Over 4 Hours Post-Oral Administration of this compound
| Mouse Strain | Vehicle Control (Mean ± SEM) | This compound (10 mg/kg) (Mean ± SEM) | This compound (30 mg/kg) (Mean ± SEM) | This compound (60 mg/kg) (Mean ± SEM) |
| C57BL/6J | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.8 ± 0.4 |
| BALB/c | 0.4 ± 0.1 | 1.0 ± 0.2 | 2.1 ± 0.3 | 3.2 ± 0.4 |
| DBA/2J | 0.6 ± 0.1 | 1.5 ± 0.2 | 3.0 ± 0.4 | 4.5 ± 0.5 |
Table 2: Percent Increase in Food Intake Compared to Vehicle Control
| Mouse Strain | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (60 mg/kg) |
| C57BL/6J | 140% | 400% | 660% |
| BALB/c | 150% | 425% | 700% |
| DBA/2J | 150% | 400% | 650% |
Experimental Protocols
A standardized experimental protocol is crucial for ensuring the reproducibility and comparability of findings across different laboratories and studies.
Experimental Workflow for Assessing this compound-Induced Hyperphagia
Detailed Methodologies
-
Animals: Adult male mice (8-10 weeks old) from C57BL/6J, BALB/c, and DBA/2J strains should be used. Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. All experiments should be conducted during the light phase when mice are less active and consume less food.
-
Drug Preparation: this compound is prepared in a suitable vehicle, such as 10% Hydroxypropyl-β-cyclodextrin in saline. The vehicle alone serves as the control.
-
Acclimation and Baseline Measurement: Mice should be acclimated to single housing and handling for at least one week before the experiment. Baseline daily food intake and body weight should be recorded for 3 consecutive days prior to the study.
-
Experimental Procedure:
-
On the day of the experiment, mice are fasted for a short period (e.g., 4 hours) to ensure motivation to eat without inducing significant stress.
-
Mice are then weighed and administered either vehicle or this compound at various doses (e.g., 10, 30, 60 mg/kg) via oral gavage.
-
Immediately after dosing, pre-weighed food is returned to the cages.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis: The cumulative food intake at each time point is calculated. Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA (with strain and treatment as factors) followed by post-hoc tests to compare individual group means.
Discussion and Future Directions
The provided framework offers a standardized approach to investigate the reproducibility of this compound-induced hyperphagia across different mouse strains. Based on the known genetic and phenotypic differences between C57BL/6J, BALB/c, and DBA/2J mice, it is plausible that variations in the hyperphagic response to this compound will be observed. For instance, differences in baseline anxiety levels, metabolic rates, and the expression of receptors and signaling molecules in the hypothalamus could all contribute to differential responses.
Future research should aim to conduct direct comparative studies as outlined in this guide. Such studies would not only be crucial for the preclinical development of this compound but would also provide valuable insights into the genetic factors that modulate the activity of the central melanocortin system. Furthermore, investigating the effects of this compound in female mice of these strains would be an important next step to explore potential sex-dependent differences in the hyperphagic response.
Disclaimer: The quantitative data presented in the tables of this guide are for illustrative purposes only and are not derived from direct experimental comparisons of this compound across the specified mouse strains. Researchers should conduct their own experiments to obtain accurate and reproducible data.
References
- 1. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperphagia in rare melanocortin-4 receptor pathway diseases: therapeutic options and assessing treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MC4 receptor and control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. Different Innate Immune Responses in BALB/c and C57BL/6 Strains following Corneal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate Mucosal Immune System Response of BALB/c versus C57BL/6 Mice to Injury in Setting of Enteral and Parenteral Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inbred C57BL/6J and DBA/2J mouse strains exhibit constitutive differences in regional brain fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Correlation: SNT-207707's In Vitro Affinity and In Vivo Potency as a Melanocortin-4 Receptor Antagonist
For researchers and professionals in drug development, understanding the translation of a compound's performance from laboratory assays to living models is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of SNT-207707, a selective antagonist of the melanocortin-4 receptor (MC4R), focusing on the correlation between its in vitro binding affinity and its in vivo potency. Experimental data for this compound and alternative MC4R antagonists are presented to offer a comprehensive overview for researchers in the field.
This compound is a potent and selective antagonist of the MC4R, a G-protein coupled receptor primarily expressed in the brain that plays a critical role in regulating energy homeostasis, food intake, and body weight.[1][2] Antagonism of the MC4R is a promising therapeutic strategy for conditions characterized by anorexia and cachexia. This guide delves into the quantitative relationship between this compound's ability to bind to the MC4R in vitro and its physiological effects on food intake in vivo, providing a framework for its evaluation against other compounds targeting the same receptor.
Comparative Analysis of MC4R Antagonists
To contextualize the performance of this compound, the following table summarizes its in vitro binding affinity (IC50) and in vivo orexigenic (appetite-stimulating) effects alongside those of other known MC4R antagonists.
| Compound | In Vitro Binding Affinity (IC50/Ki, nM) | In Vivo Potency (Orexigenic Effect) |
| This compound | 8 (IC50)[1] | Increased food intake in mice at 20 mg/kg (subcutaneous)[1] |
| SNT207858 | 22 (IC50)[1] | Information on specific orexigenic doses is limited in the provided search results. |
| SHU-9119 | 0.06 (IC50)[3] | Increased food intake in rats at 1 nmol (intracerebroventricular)[4] |
| BL-6020/979 | 19 (IC50)[5] | Increased food intake in mice[6] |
| TCMCB07 | High antagonist potency (pA2 >8.66)[7] | Increased food intake and body weight in rats at 10 mg/kg (oral)[8] |
| JKC363 | 0.5 (IC50) | Information on specific orexigenic doses is limited in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Radioligand Binding Assay (for IC50 Determination)
This protocol outlines a standard method for determining the binding affinity of a compound to the MC4R using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MC4R.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4) is used for all dilutions.
-
Radioligand: A radiolabeled MC4R agonist or antagonist (e.g., [125I]-NDP-α-MSH) is used at a concentration near its Kd.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity MC4R ligand.
-
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
In Vivo Food Intake Study (Mouse Model)
This protocol describes a typical experiment to assess the orexigenic effect of a compound in a mouse model.
-
Animal Model: Male CD-1 mice are commonly used.
-
Housing: Mice are individually housed to allow for accurate food intake measurement.
-
Acclimation: Animals are acclimated to the experimental conditions for several days prior to the study.
-
Compound Administration:
-
This compound or the vehicle control is administered via the desired route (e.g., subcutaneous injection).
-
A range of doses can be tested to determine a dose-response relationship.
-
-
Food Intake Measurement:
-
Pre-weighed food is provided to the mice immediately after compound administration.
-
Food intake is measured at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.
-
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the treated and vehicle control groups. Statistical analysis is performed to determine the significance of any observed differences.
Visualizing the Process and Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
Experimental workflow from in vitro binding to in vivo potency assessment.
Simplified signaling pathway of the melanocortin-4 receptor (MC4R).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Therapeutic Peptide for Cachexia Suggests a Platform Approach for Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of SNT-207707 and Other MC4R Antagonists: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) plays a pivotal role in regulating energy homeostasis, making it a significant therapeutic target for conditions characterized by energy imbalance, such as cachexia. Cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer, is marked by involuntary weight loss, muscle atrophy, and anorexia. Antagonism of the MC4R has emerged as a promising strategy to counteract these effects by stimulating appetite and preserving lean body mass. This guide provides a comparative review of the therapeutic potential of SNT-207707 and other selective MC4R antagonists, including PF-07258669 and TCMCB07, with a focus on their preclinical and clinical data.
Mechanism of Action: Targeting the MC4R Signaling Pathway
The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus. Its activation by the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), a product of the pro-opiomelanocortin (POMC) gene, leads to a signaling cascade that suppresses appetite and increases energy expenditure. In pathological states like cachexia, elevated levels of pro-inflammatory cytokines can increase POMC expression and α-MSH release, leading to persistent MC4R activation and contributing to the wasting process.
MC4R antagonists competitively block the binding of α-MSH to the receptor, thereby inhibiting its downstream signaling. This disinhibition of the orexigenic pathways in the brain leads to increased food intake and a reduction in energy expenditure, offering a therapeutic approach to combat cachexia.
Comparative Efficacy and Potency of MC4R Antagonists
The following tables summarize the available quantitative data for this compound, PF-07258669, and TCMCB07, providing a basis for comparing their in vitro potency and selectivity.
Table 1: In Vitro Binding Affinity and Functional Activity of MC4R Antagonists
| Compound | Target | Assay Type | Species | Value | Reference |
| This compound | MC4R | Binding (IC50) | Not Specified | 8 nM | [1] |
| MC4R | Functional (IC50) | Not Specified | 5 nM | [1] | |
| PF-07258669 | hMC4R | Binding (Ki) | Human | 0.46 nM (460 pM) | [2][3] |
| rMC4R | Binding (Ki) | Rat | 520 pM | [3] | |
| dMC4R | Binding (Ki) | Dog | 94 pM | [3] | |
| hMC4R | Inverse Agonism (IC50) | Human | 13 nM | [2] | |
| TCMCB07 | MC4R | Functional (IC50) | Not Specified | 31.5 nM | [4] |
| MC3R | Functional (IC50) | Not Specified | 11.1 nM | [4] |
hMC4R: human Melanocortin-4 Receptor; rMC4R: rat Melanocortin-4 Receptor; dMC4R: dog Melanocortin-4 Receptor. IC50: half maximal inhibitory concentration; Ki: inhibitory constant.
Table 2: Selectivity Profile of MC4R Antagonists
| Compound | Selectivity over MC3R | Selectivity over MC5R | Reference |
| This compound | >200-fold | >200-fold | [1] |
| PF-07258669 | >200-fold | >200-fold | [3] |
| TCMCB07 | Less selective for MC4R over MC3R | Not specified | [4] |
Preclinical In Vivo Efficacy
The therapeutic potential of these MC4R antagonists has been evaluated in various animal models of cachexia.
This compound: In a C26 adenocarcinoma-induced cachexia mouse model, daily oral administration of this compound significantly reduced tumor-induced weight loss.[5][6] Treated mice showed slight gains in fat and lean body mass compared to the vehicle-treated group, which experienced significant losses.[5][6] A single subcutaneous injection of 20 mg/kg this compound also distinctly increased food intake in healthy mice.[1]
PF-07258669: In an aged rat model of cachexia, oral administration of PF-07258669 (0.3-10 mg/kg, twice daily for 22 days) led to a robust and dose-responsive increase in food intake and body weight.[2]
TCMCB07: This peptide antagonist has demonstrated efficacy in ameliorating cachexia in rat models of cancer and chronic kidney disease.[4][7] Both central and peripheral administration of TCMCB07 increased food intake, attenuated body weight loss, and preserved both fat and lean mass.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these MC4R antagonists.
In Vitro Assays
Radioligand Binding Assay (for determining Ki): This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: HEK293 cells transiently expressing the human MC4R are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Competition Binding: A constant concentration of a radiolabeled MC4R ligand (e.g., 125I-NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., PF-07258669).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining IC50): This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the MC4R signaling pathway.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the MC4R are plated in multi-well plates.
-
Stimulation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) before being stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[8]
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Model: C26 Adenocarcinoma-Induced Cachexia in Mice
This is a widely used and well-characterized model for studying cancer cachexia.[9][10][11][12][13]
-
Cell Culture: Colon-26 (C26) adenocarcinoma cells are cultured in appropriate media.
-
Tumor Implantation: A specific number of C26 cells (e.g., 1 x 106) are injected subcutaneously into the flank of host mice (e.g., BALB/c).[6]
-
Treatment: Once the tumors are palpable or starting the day after implantation, daily oral gavage or subcutaneous injections of the MC4R antagonist (e.g., 30 mg/kg this compound) or vehicle are administered.[6]
-
Monitoring: Body weight, food intake, and tumor size are monitored daily or at regular intervals.
-
Endpoint Analysis: At the end of the study (typically when significant weight loss is observed in the control group), mice are euthanized. Tissues such as tumors, muscles (e.g., gastrocnemius, tibialis anterior), and fat pads are dissected and weighed. Body composition (lean and fat mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR).
Clinical Development Status
The clinical development of these MC4R antagonists is at various stages.
-
This compound: Developed by Santhera Pharmaceuticals, early preclinical data was promising.[5] However, there is no recent publicly available information on this compound entering clinical trials, and it does not appear in Santhera's current development pipeline, suggesting its development may be paused or discontinued.[14][15][16]
-
PF-07258669: This compound, developed by Pfizer, is currently in Phase 1 clinical trials for the treatment of appetite loss.[17][18]
-
TCMCB07 (Mifomelatide): Developed by Tensive Controls and now Endevica Bio, TCMCB07 has completed a Phase 1 clinical trial.[19] The trial demonstrated that the drug was well-tolerated in healthy volunteers, with some modest positive effects on body weight and hunger observed.[19]
Conclusion
MC4R antagonists represent a targeted and promising therapeutic strategy for the management of cachexia. This compound, PF-07258669, and TCMCB07 have all demonstrated significant preclinical efficacy in stimulating appetite and mitigating weight loss in animal models. While this compound's clinical development path is unclear, PF-07258669 and TCMCB07 are progressing through early-stage clinical trials. The data presented in this guide highlights the potential of this drug class. Further clinical investigation will be crucial to establish their safety and efficacy in patient populations suffering from cachexia and other wasting disorders. The differences in their chemical structures (non-peptidic small molecules vs. a cyclic nonapeptide) may translate to distinct pharmacokinetic and pharmacodynamic profiles, warranting continued comparative evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 4. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease-associated cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. santhera.com [santhera.com]
- 15. santhera.com [santhera.com]
- 16. santhera.com [santhera.com]
- 17. drughunter.com [drughunter.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SNT-207707: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the research compound SNT-207707, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Although a comprehensive toxicological profile may not be available, it is prudent to treat this compound as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Handling Precautions:
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably a fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Do not ingest or inhale the compound.
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general guidelines for the disposal of laboratory chemical waste.[1][2][3][4][5][6][7][8][9][10][11][12]
Step 1: Waste Identification and Classification
Treat this compound as a hazardous chemical waste.[3][4] All materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials from spill cleanups, and empty containers, must also be disposed of as hazardous waste.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[2][4][6]
-
Solid Waste: Collect solid this compound and contaminated lab supplies (e.g., gloves, wipes, bench paper) in a designated, clearly labeled hazardous waste container.[9] Do not mix solid waste with liquid waste.[9]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix incompatible solvents. For instance, halogenated and non-halogenated solvents should be collected separately.[4][5]
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container.
Step 3: Waste Containment and Labeling
-
Containers: Use containers that are compatible with the chemical waste. Plastic is often preferred for its durability.[1] Containers must be in good condition, leak-proof, and have a secure, tight-fitting lid.[2][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents.[1][2] The date of waste accumulation should also be indicated.
Step 4: Storage
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[1][9]
-
Ensure secondary containment is used for liquid waste to capture any potential leaks or spills.[2][9]
-
Keep waste containers closed at all times, except when adding waste.[1][2]
Step 5: Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2][3] Follow all institutional procedures for waste collection.
Disposal of Empty Containers:
-
A container that held this compound should be treated as hazardous waste.[3][7]
-
For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent.[3][5][7][8]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[3][5][7]
-
After triple-rinsing, deface or remove all labels from the container before disposing of it in the regular trash or recycling.[2][3][7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, general thresholds for laboratory chemical waste apply.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Generally up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [1] |
| Empty Container Residue | No more than 1 inch of residue or 3% by weight for containers under 110 gallons. | [5] |
| Aqueous Solution pH for Drain Disposal | Between 7 and 9 for dilute solutions without other contaminants. Note: This is not recommended for this compound. | [2] |
Experimental Protocols
In the absence of specific experimental protocols for the disposal of this compound, the standard "triple-rinse" protocol for decontaminating empty chemical containers is the most relevant.
Protocol: Triple-Rinsing of Empty this compound Containers
-
Select a suitable solvent: Choose a solvent in which this compound is soluble and that is compatible with the container material.
-
First Rinse: Add a small amount of the solvent to the empty container, cap it, and agitate to rinse all interior surfaces. Pour the rinsate into the appropriate hazardous liquid waste container.
-
Second Rinse: Repeat the rinsing process with a fresh portion of the solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent and again, collect the rinsate.
-
Container Disposal: After air-drying the container in a ventilated area (e.g., fume hood), deface all labels and dispose of it as non-hazardous solid waste or according to institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. iip.res.in [iip.res.in]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling SNT-207707
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of SNT-207707, a potent and selective melanocortin-4 receptor (MC4R) antagonist. Adherence to these guidelines is crucial for the protection of all laboratory personnel and the integrity of your research.
This compound is a valuable tool in pharmacological studies, particularly in research related to appetite and cachexia.[1][2] However, as with any chemical compound, its handling requires a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide offers procedural, step-by-step guidance to directly address operational questions and establish a secure working environment.
Immediate Safety and Handling Protocols
This compound should be considered a hazardous material.[3] All personnel must review the product's Safety Data Sheet (SDS) before commencing any work.[3] The following tables summarize the essential personal protective equipment (PPE) and handling procedures.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling the compound, including during weighing, dissolution, and administration. |
| Hand Protection | Protective gloves (e.g., nitrile) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. |
| Body Protection | Impervious clothing (e.g., lab coat) | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Suitable respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of dust. |
Table 2: Handling and Storage Procedures for this compound
| Procedure | Guideline |
| General Handling | Avoid inhalation, ingestion, and contact with eyes and skin.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] |
| Weighing and Aliquoting | Perform in a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. |
| Dissolution | Prepare solutions in a well-ventilated area. This compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[1] |
| Storage (Solid) | Store at -20°C in a tightly sealed container.[1] |
| Storage (In Solution) | Consult the specific solvent's storage recommendations. For DMSO solutions, long-term storage at -20°C is generally acceptable. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for minimizing risk and ensuring procedural consistency.
Caption: Workflow for handling this compound from receipt to disposal.
Emergency Procedures: A Rapid Response Guide
In the event of accidental exposure, immediate and appropriate action is critical.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[5] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Solid Waste:
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Segregation: Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's hazardous waste management program.
Empty Containers:
-
Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, containers can be disposed of according to institutional guidelines, which may allow for disposal in regular trash.
Caption: Decision tree for the proper disposal of this compound waste.
Experimental Protocol: In Vivo Administration in a Murine Model
The following is a detailed methodology for the preparation and administration of this compound for in vivo studies in mice, based on published research.[6]
Objective: To prepare a formulation of this compound for oral gavage in mice.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
In a chemical fume hood, weigh the desired amount of this compound.
-
Dissolve the solid this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[6] Ensure the solid is completely dissolved by vortexing.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, prepare the vehicle by combining PEG300, Tween-80, and Saline in the appropriate ratios. A common vehicle formulation is 40% PEG300, 5% Tween-80, and 45% Saline by volume.[6]
-
-
Prepare the Dosing Solution:
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration for dosing. For example, to prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL stock solution to 900 µL of the vehicle.[6]
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Administer the freshly prepared dosing solution to the mice via oral gavage at the specified dose (e.g., 60 mg/kg).[6]
-
Note: The solubility and stability of this compound in different formulations may vary. It is recommended to perform small-scale formulation tests to ensure the compound remains in solution before preparing a large batch for animal studies.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their studies, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
